Bardoxolone Methyl

Catalog No.
S520450
CAS No.
218600-53-4
M.F
C32H43NO4
M. Wt
505.7 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bardoxolone Methyl

CAS Number

218600-53-4

Product Name

Bardoxolone Methyl

IUPAC Name

methyl (4aS,6aR,6bS,8aR,12aS,14aR,14bS)-11-cyano-2,2,6a,6b,9,9,12a-heptamethyl-10,14-dioxo-1,3,4,5,6,7,8,8a,14a,14b-decahydropicene-4a-carboxylate

Molecular Formula

C32H43NO4

Molecular Weight

505.7 g/mol

InChI

InChI=1S/C32H43NO4/c1-27(2)11-13-32(26(36)37-8)14-12-31(7)24(20(32)17-27)21(34)15-23-29(5)16-19(18-33)25(35)28(3,4)22(29)9-10-30(23,31)6/h15-16,20,22,24H,9-14,17H2,1-8H3/t20-,22-,24-,29-,30+,31+,32-/m0/s1

InChI Key

WPTTVJLTNAWYAO-KPOXMGGZSA-N

SMILES

Array

solubility

Soluble in DMSO, not in water

Synonyms

2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid methyl ester, bardoxolone methyl, CDDO methyl ester, CDDO-Me, methyl 2-cyano-3,12-dioxoolean-1,9-dien-28-oate

Canonical SMILES

CC1(CCC2(CCC3(C(C2C1)C(=O)C=C4C3(CCC5C4(C=C(C(=O)C5(C)C)C#N)C)C)C)C(=O)OC)C

Isomeric SMILES

C[C@@]12CC[C@]3(CCC(CC3C1C(=O)C=C4[C@]2(CCC5[C@@]4(C=C(C(=O)C5(C)C)C#N)C)C)(C)C)C(=O)OC

The exact mass of the compound Bardoxolone methyl is 505.31921 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 713200. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Triterpenes - Pentacyclic Triterpenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Health Hazard, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Human drugs -> Rare disease (orphan). However, this does not mean our product can be used or applied in the same or a similar way.

bardoxolone methyl mechanism of action Nrf2 activation

Author: Smolecule Technical Support Team. Date: February 2026

Core Mechanisms of Action

Mechanism Description Key Targets/Effects
Nrf2 Pathway Activation Disrupts Keap1-Nrf2 interaction, stabilizing Nrf2 and promoting its nuclear translocation to induce ARE-driven gene expression [1] [2] [3]. Upregulates HO-1, NQO1, GCL, GST; enhances cellular antioxidant defenses [2] [4] [3].
NF-κB Pathway Inhibition Suppresses pro-inflammatory signaling by inhibiting IκB kinase (IKK), preventing NF-κB activation [5] [2] [3]. Reduces production of pro-inflammatory cytokines and mediators [5] [3].
Modulation of Cell Death & Metabolism Induces apoptosis, cell cycle arrest, and inhibits EMT in cancer cells; modulates mitochondrial function and induces ROS-mediated stress [1] [6]. Suppresses proliferation, impairs cancer stemness, reduces glycolytic capacity [1] [6].
Inhibition of Ferroptosis Activates Nrf2 to upregulate SLC7A11, a key subunit of system Xc-, restoring cystine uptake and glutathione synthesis [4]. Reduces lipid peroxidation and intracellular iron accumulation, protecting renal tubular epithelial cells [4].

Investigated Applications & Research Models

Disease Area Investigated Effects Research Model (Stage)
Oncology Suppresses proliferation, induces apoptosis & cell cycle arrest, inhibits invasion/metastasis [1] [6]. In vitro studies (colorectal, breast, lung, pancreatic cancers, etc.) [1] [6].
Chronic Kidney Disease (CKD) Improves eGFR, exerts antioxidant & anti-inflammatory effects, protects tubular cells from ferroptosis [4] [3]. Clinical trials (Phase 2 & 3, e.g., BEACON, AYAME), in vitro & animal studies [4] [3] [7].
Infectious Disease Inhibits SARS-CoV-2 replication by covalently inhibiting the virus's 3C-like protease (3CLpro) [8]. In vitro studies (Vero and Calu-3 cells) [8].

Quantitative Pharmacological & Biochemical Data

Parameter Value / Range Context / Condition
Anticancer Activity (IC₅₀) 3.17 µM (HCT116 cells), 7.64 µM (RKO cells) [6] Colorectal cancer cell lines, 48-hour treatment [6].
Antiviral Activity (EC₅₀) 0.29 µM (Vero cells), 0.20 µM (Calu-3 cells) [8] Anti-SARS-CoV-2 activity, full-time incubation [8].
Enzyme Inhibition (IC₅₀) <30 µM for SARS-CoV-2 3CLpro [8] From a screen of 315 electrophilic compounds [8].
Pharmacokinetics (Tₘₐₓ) ~4.1 hours [2] At 900 mg/day dose in cancer patients [2].
Pharmacokinetics (Half-Life) ~39 hours [2] At 900 mg/day dose; supports once-daily dosing [2].

Experimental Protocols for Key Assays

The methodologies below are derived from recent studies and can serve as a reference for designing experiments to investigate bardoxolone methyl's effects.

  • Cell Viability and Proliferation (MTT Assay)

    • Cell Seeding: Seed cells (e.g., HCT116, RKO) in 96-well plates at a density of 6×10³ cells/well in 160 µL of culture medium [6].
    • Compound Treatment: Treat cells with varying concentrations of this compound for 48 hours [6].
    • Viability Measurement: Add 20 µL of MTT solution per well and incubate at 37°C for 4 hours. Measure the absorbance of the formed formazan crystals at 490 nm [6].
    • Data Analysis: Calculate cell viability and IC₅₀ values by comparing the absorbance of treated cells to untreated controls [6].
  • Analysis of Apoptosis by Flow Cytometry

    • Cell Preparation: Harvest cells after drug treatment, wash with PBS, and resuspend in a binding buffer [6].
    • Staining: Incubate the cell suspension with 5 µL of FITC Annexin V and 5 µL of propidium iodide (PI) for 15 minutes at room temperature in the dark [6].
    • Detection and Analysis: Analyze the stained cells immediately using a flow cytometer. Use FITC Annexin V to detect phosphatidylserine externalization (early apoptosis) and PI to detect loss of membrane integrity (late apoptosis/necrosis) [6].
  • Measurement of Intracellular ROS

    • Loading Probe: After drug treatment, harvest and wash cells. Incubate cells with 10 µM DCFH-DA in serum-free medium at 37°C for 40 minutes in the dark [6].
    • Analysis: Wash cells to remove excess probe and analyze fluorescence intensity using flow cytometry. The fluorescence intensity is proportional to the intracellular ROS levels [6].
  • Investigation of Ferroptosis in Renal Cells

    • Ferroptosis Induction: Treat renal tubular epithelial cells (e.g., NRK-52E line or primary RTECs) with 2-Deoxy-d-ribose (dRib) to induce ferroptosis by promoting SLC7A11 degradation [4].
    • This compound Pretreatment: Pretreat cells with this compound prior to the inducer [4].
    • Key Assays:
      • Cystine Uptake: Measure intracellular L-[¹⁴C]cystine uptake [4].
      • GSH and Iron Levels: Quantify intracellular glutathione (GSH) and iron levels [4].
      • Lipid Peroxidation: Assess lipid peroxidation as a hallmark of ferroptosis [4].
      • Protein Interaction: Use co-immunoprecipitation to assess the Keap1-Nrf2 interaction and confocal microscopy to observe Nrf2 nuclear translocation [4].

Nrf2 Activation Pathway by this compound

The following diagram illustrates the core mechanism by which this compound activates the Nrf2-mediated antioxidant response.

G BM This compound Keap1 Keap1 Protein BM->Keap1  Binds to & modifies  reactive cysteines Keap1_Nrf2 Keap1-Nrf2 Complex BM->Keap1_Nrf2  Disrupts complex Keap1->Keap1_Nrf2 Nrf2 Nrf2 (in cytoplasm) Nrf2->Keap1_Nrf2 Degradation Nrf2 Degradation (via Proteasome) Keap1_Nrf2->Degradation  Under normal  conditions Nrf2_Stable Stabilized Nrf2 Keap1_Nrf2->Nrf2_Stable  Nrf2 released  & stabilized Nrf2_Nucleus Nrf2 (in nucleus) Nrf2_Stable->Nrf2_Nucleus  Translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_Nucleus->ARE  Binds to TargetGenes Antioxidant & Detoxification Genes (HO-1, NQO1, GCL, etc.) ARE->TargetGenes  Activates transcription

Diagram of Nrf2 activation by this compound.

Research Status and Considerations

  • Clinical Development Status: As of 2025, this compound is still classified as an investigational drug [5]. It has shown promise in increasing estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD) [3]. However, its development path has been complex. A Phase 3 trial (BEACON) in patients with stage 4 CKD and type 2 diabetes was terminated early due to an increased risk of heart failure events [3]. Subsequent trials, such as TSUBAKI and AYAME, have focused on patients with less advanced CKD and stricter exclusion criteria for heart failure risk [3]. A New Drug Application for treating Alport syndrome was accepted for filing by the FDA based on the CARDINAL trial data [9].

  • Covalent vs. Non-covalent Activators: this compound is a covalent activator that irreversibly binds to cysteine residues on Keap1 [7] [9]. This mechanism can lead to off-target effects. Research is exploring non-covalent Keap1-Nrf2 protein-protein interaction (PPI) inhibitors (e.g., UBE-1099, UD-051) that reversibly disrupt the Keap1-Nrf2 complex, potentially offering higher selectivity and a better safety profile [7] [9].

  • The Dual Role in Cancer: The Nrf2 pathway's role in cancer is double-edged. While Nrf2 activation can suppress tumor initiation, persistent activation in established tumors can promote cancer cell survival and chemoresistance [1] [2]. This compound's anticancer effects are attributed to both Nrf2-dependent and Nrf2-independent mechanisms, such as direct inhibition of IKK/NF-κB and induction of reactive oxygen species (ROS)-mediated stress [2] [6].

References

Mechanism of Action: How Bardoxolone Methyl Activates Nrf2

Author: Smolecule Technical Support Team. Date: February 2026

Bardoxolone methyl functions primarily by disrupting the Keap1-Nrf2 interaction, leading to the stabilization and activation of Nrf2. The following diagram illustrates this core mechanism and the downstream cellular effects.

G BM This compound Keap1 Keap1 (in cytoplasm) BM->Keap1  Covalently modifies  cysteine residues (e.g., C151) Nrf2_active Nrf2 (Stabilized) Keap1->Nrf2_active  Releases Proteasome Proteasomal Degradation Keap1->Proteasome Targets Nrf2 for Nrf2_inactive Nrf2 (Inactive) Nrf2_inactive->Keap1 Binds to Nrf2_nucleus Nrf2 (In nucleus) Nrf2_active->Nrf2_nucleus Translocates to nucleus ARE Antioxidant Response Element (ARE) Nrf2_nucleus->ARE Binds to TargetGenes Expression of Cytoprotective Genes ARE->TargetGenes Activates transcription

Under normal conditions, the Keap1 protein binds to Nrf2 in the cytoplasm and constantly targets it for ubiquitination and proteasomal degradation, keeping Nrf2 levels low [1] [2]. This compound is an electrophilic compound that covalently modifies specific cysteine residues (most notably Cys-151) on the Keap1 protein [2] [3]. This modification induces a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. Consequently, Nrf2 accumulates and translocates to the nucleus, where it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes [1] [3]. This binding initiates the transcription of a vast battery of cytoprotective genes involved in antioxidant defense, detoxification, and inflammation resolution.

Experimental Protocols for Key Assays

To study the effects of this compound on the Keap1-Nrf2 pathway, several established in vitro and cellular methodologies are used.

Assessing Keap1-Nrf2 Protein-Protein Interaction (PPI)

The Fluorescence Polarization (FP) assay is a common method to directly quantify the inhibition of the Keap1-Nrf2 interaction [4].

  • Procedure: A fluorescein-labeled peptide derived from the Nrf2 ETGE motif is incubated with the purified Kelch domain of the Keap1 protein. When the fluorescent peptide binds to Keap1, its rotation slows, leading to high fluorescence polarization. The test compound (e.g., this compound) is added at varying concentrations. If the compound disrupts the interaction, the labeled peptide is released, rotates faster, and results in a decrease in polarization [4].
  • Key Steps:
    • Prepare a buffer solution (e.g., 20 mM Tris-HCl, 150 mM NaCl, 0.05% Tween 20, 5 mM DTT).
    • Add the FITC-labeled Nrf2 peptide and the test compound to the buffer.
    • Introduce the human KEAP1-GST fusion protein to initiate the binding reaction.
    • Incubate the mixture at room temperature for 30 minutes.
    • Measure fluorescence polarization at excitation/emission wavelengths of 482/530 nm.
    • Calculate the inhibition rate based on control wells (positive control: no compound; negative control: no Keap1) [4].
Evaluating Nrf2 Pathway Activation in Renal Tubular Epithelial Cells (RTECs)

A 2025 study investigated this compound's inhibition of ferroptosis in RTECs using the following cellular protocol [5]:

  • Cell Model: NRK-52E cells (a rat renal proximal tubular cell line) and primary RTECs.
  • Ferroptosis Induction: Cells are treated with 2‑Deoxy‑d‑ribose (dRib), which promotes the degradation of the cystine/glutamate antiporter (SLC7A11), inducing ferroptosis.
  • Intervention: Pretreatment with this compound at varying doses before dRib exposure.
  • Key Readouts:
    • Viability Assay: Measure cell survival to confirm protection against dRib-induced death.
    • Biochemical Analysis: Assess cystine uptake, glutathione (GSH) levels, intracellular iron accumulation, and lipid peroxidation.
    • Molecular Analysis:
      • Use co-immunoprecipitation to assess the physical disruption of the Keap1-Nrf2 interaction.
      • Employ confocal microscopy to visualize Nrf2 translocation from the cytoplasm to the nucleus.
      • Perform Western blot or qPCR to analyze expression of Nrf2 target genes (e.g., HO-1, NQO1) and ferroptosis-related markers (e.g., SLC7A11) [5].

Quantitative Data from Preclinical and Clinical Studies

The biological effects of this compound translate into significant quantitative outcomes, as summarized in the table below.

Study Type / Model Key Measured Outcome Result with this compound Context / Dose
Clinical (BEAM Phase 2) Change in eGFR from baseline (mL/min/1.73 m²) at 52 weeks [1] +5.8 to +10.5 (depending on dose) Patients with type 2 diabetes and Stage 3b-4 CKD (25, 75, 150 mg crystalline form)
Clinical (BEACON Phase 3) Incidence of serious heart failure events [6] [1] Increased risk leading to trial termination Patients with Stage 4 CKD and type 2 diabetes (20 mg amorphous form)
Preclinical (Alport Mouse Model) Improvement in lifespan and kidney pathology [4] Prolonged life span; reduced glomerulosclerosis, inflammation, and fibrosis 30 mg/kg/day orally for 16 weeks
Cellular (NRK-52E RTECs) Restoration of cell viability after dRib-induced ferroptosis [5] Dose-dependent improvement Pretreatment with BM (specific doses not listed in excerpt)

Clinical Development and Safety Considerations

The clinical journey of this compound highlights both its potential and its risks.

  • Efficacy in Kidney Function: Multiple trials, including the Phase 2 BEAM study, have consistently shown that this compound significantly increases estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD) and type 2 diabetes [6] [1].
  • Safety Setback and Patient Stratification: The Phase 3 BEACON trial was terminated early due to an increased rate of heart failure events. Post-hoc analysis identified that patients with a history of heart failure hospitalization or high baseline levels of B-type natriuretic peptide (BNP >200 pg/mL) were at greatest risk. It is believed these events were caused by fluid overload due to early-onset sodium retention [6] [1]. Subsequent trials now carefully exclude patients with these risk factors.
  • Ongoing and Future Applications: Research continues for other indications. A novel, non-covalent Keap1-Nrf2 PPI inhibitor (UBE-1099) has shown similar efficacy in improving kidney pathology in an Alport syndrome mouse model, suggesting that Nrf2 activation remains a valid therapeutic strategy, potentially with a better safety profile [4]. Furthermore, its role in anti-cancer applications is being actively explored due to its effects on cell proliferation, apoptosis, and metabolism [3].

References

Comprehensive Technical Guide: Bardoxolone Methyl as an NF-κB Inhibitor in Inflammation and Disease

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Molecular Overview

Bardoxolone methyl (also known as CDDO-Me or RTA 402) represents a significant advancement in the therapeutic targeting of inflammatory pathways through its potent inhibition of the Nuclear Factor Kappa B (NF-κB) signaling cascade. This synthetic oleanane triterpenoid, derived from the natural product oleanolic acid, has emerged as a multifunctional therapeutic agent with demonstrated efficacy across various disease models characterized by chronic inflammation and oxidative stress. Originally developed through strategic chemical modifications to enhance bioactivity, this compound exhibits dramatically enhanced potency compared to its natural predecessor—approximately 10,000-fold more potent in anti-inflammatory assays based on inhibition of inducible nitric oxide synthase (iNOS) in activated macrophages [1] [2]. The molecular signature of this compound centers on its unique α,β-unsaturated carbonyl groups on rings A and C, which function as Michael acceptors capable of forming reversible covalent adducts with critical cysteine residues in target proteins, particularly Keap1 (Kelch-like ECH-associated protein 1) and IκB kinase (IKKβ) [3] [1].

The therapeutic significance of this compound stems from its simultaneous targeting of two interconnected cellular defense systems: the Nrf2-mediated antioxidant response and the NF-κB-driven inflammatory pathway. NF-κB signaling constitutes a master regulatory network controlling expression of numerous pro-inflammatory cytokines, chemokines, adhesion molecules, and enzymes involved in inflammatory processes. Under basal conditions, NF-κB dimers (most commonly p65/p50) remain sequestered in the cytoplasm through interaction with inhibitory IκB proteins. Upon cellular activation by diverse stimuli (including cytokines, pathogens, and oxidative stress), the IKK complex phosphorylates IκB proteins, targeting them for ubiquitination and proteasomal degradation, thereby releasing NF-κB for nuclear translocation and activation of target genes [4]. This compound intervenes in this cascade at multiple levels, primarily through direct inhibition of IKKβ, while simultaneously activating the Nrf2-mediated antioxidant response, creating a coordinated cytoprotective strategy against inflammatory damage [1] [2].

Molecular Mechanisms of Action

Dual Pathway Regulation: Nrf2 Activation and NF-κB Inhibition

This compound exerts its comprehensive anti-inflammatory effects through a sophisticated dual-mechanism that simultaneously activates cytoprotective pathways while suppressing pro-inflammatory signaling. The compound's most characterized molecular activity involves potent activation of the transcription factor Nrf2 (nuclear factor erythroid 2-related factor 2), the master regulator of cellular antioxidant responses. Under basal conditions, Nrf2 is continuously targeted for proteasomal degradation through its association with the cytoplasmic repressor Keap1. This compound functions as a chemical inducer of Nrf2 stabilization by covalently modifying specific cysteine residues (Cys151, Cys273, and Cys288) on Keap1, thereby disrupting the Keap1-Nrf2 complex and preventing Nrf2 ubiquitination [3] [5]. This allows newly synthesized Nrf2 to accumulate and translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to Antioxidant Response Elements (ARE) in the promoter regions of numerous cytoprotective genes [5] [1].

The Nrf2-dependent gene expression program activated by this compound encompasses a comprehensive cellular defense network, including:

  • Phase II detoxification enzymes such as NAD(P)H quinone oxidoreductase 1 (NQO1) and glutathione S-transferases (GSTs)
  • Antioxidant proteins including heme oxygenase-1 (HO-1), glutamate-cysteine ligase catalytic (GCLC) and modifier (GCLM) subunits
  • Drug transporters that facilitate xenobiotic efflux [3] [1]

Simultaneously, this compound directly inhibits NF-κB signaling through multiple complementary mechanisms. The compound covalently binds to Cys-179 in the activation loop of IKKβ, inhibiting its kinase activity and subsequent phosphorylation and degradation of IκBα, thereby preventing NF-κB nuclear translocation [1] [2]. Additionally, through Nrf2-mediated upregulation of antioxidant genes and consequent reduction of intracellular reactive oxygen species (ROS)—which serve as second messengers in NF-κB activation—this compound further suppresses NF-κB signaling indirectly [6] [3]. This dual-pathway modulation creates a powerful anti-inflammatory milieu that addresses both the oxidative and inflammatory components of numerous chronic diseases.

Table 1: Molecular Targets of this compound

Target Protein Interaction Mechanism Functional Consequence Cellular Effect
Keap1 Covalent modification of cysteine residues (Cys151, Cys273, Cys288) Nrf2 stabilization and nuclear translocation Activation of antioxidant response element (ARE)-mediated gene transcription
IKKβ Covalent binding to Cys-179 in activation loop Inhibition of kinase activity Suppression of IκB phosphorylation and NF-κB nuclear translocation
NF-κB subunits Downregulation of transcriptional activity Reduced DNA binding and transactivation capacity Decreased expression of pro-inflammatory cytokines and adhesion molecules
ROS Scavenging via Nrf2-target genes Reduction in intracellular oxidative stress Attenuation of ROS-mediated signaling and cellular damage
Structural Basis for Activity

The exceptional potency of this compound derives from strategic chemical modifications to the oleanolic acid scaffold. Introduction of electron-withdrawing groups at key positions significantly enhances the electrophilicity of the molecule, particularly at the C-8, C-9, C-11, and C-12 positions, which function as Michael reaction acceptors [1]. The cyano group at C-2 substantially increases electrophilicity at C-1, further enhancing reactivity with nucleophilic cysteine thiols in target proteins. Unlike non-specific electrophiles that randomly alkylate cellular proteins, the unique stereochemistry of the oleanane scaffold directs this compound toward specific molecular targets with high selectivity, particularly Keap1 and IKKβ [1]. This targeted reactivity enables this compound to function effectively at low nanomolar concentrations in cellular models, while minimizing off-target effects that might compromise cellular viability [6] [1].

The dose-dependent effects of this compound further demonstrate its sophisticated mechanism of action. At low nanomolar concentrations (typically below 100 nM), the compound primarily activates the Nrf2 pathway, enhancing cellular antioxidant capacity and suppressing inflammation with minimal cytotoxicity. However, at higher concentrations (micromolar range), this compound can induce apoptosis in transformed cells through increased ROS production and depletion of intracellular glutathione, suggesting a context-dependent therapeutic window that can be exploited for either cytoprotection or elimination of malignant cells [1]. This biphasic activity profile positions this compound as both a cytoprotective agent in chronic inflammatory diseases and a potential anticancer therapeutic, depending on concentration and cellular context.

Therapeutic Evidence Across Disease Models

Osteoarthritis Applications

In osteoarthritis (OA) models, this compound has demonstrated significant efficacy in addressing the complex pathophysiology of this degenerative joint disease. Research has shown that this compound effectively inhibits osteoclast formation and reduces extracellular matrix (ECM) degradation through modulation of both the Nrf2/HO-1 and NF-κB pathways [6]. In primary bone marrow macrophages (BMMs) stimulated with RANKL (receptor activator of NF-κB ligand), this compound treatment at concentrations ranging from 3.9 nM to 62.5 nM resulted in a dose-dependent suppression of osteoclast differentiation, as quantified by reduced numbers of tartrate-resistant acid phosphatase (TRAP)-positive multinucleated cells [6]. This effect was mediated through simultaneous activation of the Nrf2/HO-1 axis and inhibition of NF-κB nuclear translocation, leading to decreased expression of osteoclast-specific genes such as TRAP, cathepsin K, and MMP-9.

In the destabilized medial meniscus (DMM) mouse model of osteoarthritis, this compound treatment significantly attenuated articular cartilage proteoglycan loss and reduced the number of TRAP-positive osteoclasts in subchondral bone [6]. These structural improvements correlated with reduced expression of matrix-degrading enzymes including MMP-3, MMP-9, and MMP-13 in chondrocytes, highlighting the compound's ability to preserve cartilage homeostasis through suppression of catabolic processes. Additionally, this compound demonstrated protective effects in ATDC5 chondrogenic cells treated with IL-1β, where it counteracted the cytokine-induced suppression of type II collagen expression and normalized the balance between matrix synthesis and degradation [6]. The concentration range effective in these cellular models (0.1-1.2 μM) aligns with pharmacologically achievable levels, supporting the therapeutic potential of this compound in osteoarthritis management.

Renal Disease Applications

The renoprotective effects of this compound have been extensively investigated in both preclinical models and clinical trials, with particular focus on diabetic kidney disease (DKD). This compound consistently demonstrates significant improvements in estimated glomerular filtration rate (eGFR) in patients with moderate to severe chronic kidney disease [5] [2]. In the BEAM study (a Phase 2 clinical trial involving 227 patients with stages G3b and G4 DKD), this compound treatment at doses of 25, 75, and 150 mg daily for 52 weeks resulted in sustained increases in eGFR from baseline [5]. Specifically, at 24 weeks, the mean changes in eGFR were +8.2, +11.4, and +10.4 mL/min/1.73 m² for the 25, 75, and 150 mg dose groups, respectively, with these improvements largely maintained through 52 weeks of treatment [5].

Table 2: Clinical Efficacy of this compound in Kidney Disease

Trial Name Phase Patient Population Dose Duration Δ eGFR (mL/min/1.73 m²) Key Findings
BEAM [5] 2 Stage G3b-G4 DKD (n=227) 25, 75, 150 mg/day 52 weeks +8.2 to +11.4 (24 weeks) +5.8 to +10.5 (52 weeks) Sustained eGFR improvement; side effects: muscle spasms, hypomagnesemia
BEACON [5] [2] 3 Stage G4 DKD (n=2,185) 20 mg/day (amorphous) Terminated at 9 months +5.5 ± 0.2 Increased heart failure risk; post hoc analysis suggested delayed ESRD
TSUBAKI [5] [2] 2 Japanese Stage G3-G4 DKD (n=155) 5→10→15 mg titration 16 weeks +6.64 Confirmed direct GFR improvement via inulin clearance
AYAME [2] 3 Japanese Stage G3-G4 DKD (n=~1,013) 5→10→15 mg 3-4 years (ongoing) Ongoing Evaluating ≥30% decrease in eGFR as primary endpoint

The molecular mechanisms underlying these renoprotective effects involve Nrf2-mediated suppression of oxidative stress and inhibition of NF-κB-driven inflammation in various renal cell types. In experimental models of kidney fibrosis, this compound upregulated the expression of Smad7, an inhibitory regulator of TGF-β signaling, thereby attenuating fibrotic processes in renal tubular epithelial cells [2]. Additionally, in a tumor-bearing mouse model of cisplatin-induced acute kidney injury, co-administration of this compound with cisplatin significantly improved survival and reduced biomarkers of renal damage, including urinary KIM-1 (kidney injury molecule-1) and serum creatinine, without interfering with the chemotherapeutic efficacy of cisplatin against implanted tumors [7]. This nephroprotective effect positions this compound as a potential adjunct therapy in oncology patients receiving nephrotoxic chemotherapeutic regimens.

Additional Therapeutic Applications

Beyond osteoarthritis and renal disease, this compound has demonstrated efficacy across multiple other disease models characterized by inflammatory and oxidative stress components:

  • Intervertebral Disc Degeneration: In a study investigating the role of this compound in disc degeneration, the compound effectively disrupted the vicious cycle between M1 macrophages and senescent nucleus pulposus (NP) cells through modulation of the Nrf2/STING/NF-κB pathway [8]. This compound treatment reduced SASP (senescence-associated secretory phenotype) secretion from senescent NP cells and suppressed M1 polarization of macrophages, thereby attenuating ECM degradation and cellular senescence in the disc microenvironment [8].

  • Oncology Applications: this compound exhibits antiproliferative and pro-apoptotic effects in various cancer cell lines, including breast, lung, pancreatic, prostate, colorectal, and ovarian cancers, as well as glioblastoma [3] [1]. These anticancer activities involve both Nrf2-dependent and Nrf2-independent mechanisms, with the latter including direct induction of mitochondrial dysfunction, cell cycle arrest, and impairment of cancer stem cell properties [3]. In a Phase I trial involving patients with advanced, treatment-resistant solid tumors and lymphoid malignancies, this compound demonstrated a manageable safety profile with preliminary evidence of antitumor activity [3].

  • Pulmonary Arterial Hypertension: Emerging evidence suggests potential benefits of this compound in pulmonary arterial hypertension through its effects on endothelial function and vascular remodeling, although clinical data in this area remain limited [1].

Experimental Protocols and Research Methodology

In Vitro Assessment of NF-κB Inhibition

Cell-based systems provide fundamental platforms for evaluating the NF-κB inhibitory activity of this compound. The following protocol outlines a standardized approach for assessing NF-κB pathway modulation in inflammatory cell models:

  • Cell Culture and Treatment: Primary bone marrow-derived macrophages (BMMs) are isolated from 6-week-old C57BL/6 mice and cultured in α-MEM medium supplemented with 10% fetal bovine serum, 1% penicillin/streptomycin, and 25 ng/mL macrophage colony-stimulating factor (M-CSF) [6]. Cells are maintained at 37°C in a 5% CO₂ atmosphere with medium changes every 48 hours. For experimental treatments, BMMs are seeded in appropriate culture vessels and allowed to adhere overnight before adding this compound (typically in the concentration range of 0-1.2 μM) and inflammatory stimuli such as RANKL (100 ng/mL) or IL-1β (10 ng/mL) [6].

  • NF-κB Activation Assessment: Following treatment (usually 15-30 minutes for acute activation studies), cells are harvested for protein or RNA extraction. Nuclear translocation of NF-κB is evaluated through western blot analysis of nuclear and cytoplasmic fractions using antibodies against p65 NF-κB subunit, with lamin B and α-tubulin serving as nuclear and cytoplasmic markers, respectively [6]. Alternatively, immunofluorescence staining for p65 followed by confocal microscopy provides spatial information about NF-κB localization. For DNA-binding activity, electrophoretic mobility shift assays (EMSAs) or NF-κB reporter gene assays are employed using constructs containing NF-κB response elements driving luciferase expression [6].

  • Downstream Gene Expression Analysis: The expression of NF-κB target genes (e.g., TNF-α, IL-6, iNOS, COX-2) is quantified by real-time PCR at 4-6 hours post-stimulation or by ELISA measurement of secreted proteins in culture supernatants at 24 hours [6]. To specifically evaluate the contribution of Nrf2 activation to the observed effects, experiments should be repeated in Nrf2-knockdown or knockout cells, or with concomitant administration of Nrf2 inhibitors where appropriate [3].

In Vivo Disease Models

Animal models of inflammatory diseases provide critical platforms for evaluating the therapeutic efficacy of this compound in complex physiological systems. The following protocols represent well-established methodologies for assessing NF-κB inhibition in vivo:

  • Osteoarthritis Model (DMM Surgery): The destabilized medial meniscus (DMM) model in mice reliably recapitulates features of human osteoarthritis [6]. For therapeutic studies, 10-12 week old male C57BL/6 mice undergo DMM surgery on the right knee joint, with sham surgery performed on the contralateral limb as control. This compound is typically administered via oral gavage at doses ranging from 5-30 mg/kg/day, beginning immediately post-surgery and continuing for 8-12 weeks. Cartilage damage is evaluated through histological scoring (OARSI system) of safranin O-fast green stained sections, while osteoclast activity is assessed by TRAP staining of subchondral bone [6]. Molecular analyses of joint tissues include immunohistochemistry for MMP-13, ADAMTS-5, and type II collagen, along with quantification of NF-κB pathway activation through phospho-p65 staining [6].

  • Cisplatin-Induced Nephrotoxicity Model: To evaluate nephroprotective effects, tumor-bearing mouse models provide clinically relevant systems [7]. CMT167 lung carcinoma cells (2.5×10⁵ cells in 100 μL PBS) are implanted subcutaneously into the flanks of 8-10 week old male C57BL/6J mice. Once tumors reach approximately 100 mm³, mice receive cisplatin (10-15 mg/kg, intraperitoneally) once weekly for 4 weeks, with or without concurrent this compound (10 mg/kg/day by oral gavage) [7]. Renal function is monitored through weekly measurements of serum creatinine and urinary KIM-1, with terminal assessment of histological damage through periodic acid-Schiff (PAS) staining of kidney sections. Tumor volume is measured regularly to ensure that this compound does not compromise chemotherapeutic efficacy [7].

The following diagram illustrates the molecular signaling pathways targeted by this compound in inflammatory disease models:

G BD This compound Keap1 Keap1 Protein BD->Keap1 Modifies Cys residues IKK IKK Complex (IKKβ) BD->IKK Inhibits (Cys-179) Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Antioxidants Antioxidant Enzymes (HO-1, NQO1, GCLC) ARE->Antioxidants Induces expression IkB IκB Inhibitor IKK->IkB Phosphorylates NFkB NF-κB Transcription Factor IkB->NFkB Releases Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Induces expression MMPs Matrix Metalloproteinases (MMP-3, MMP-9, MMP-13) NFkB->MMPs Induces expression OxStress Oxidative Stress OxStress->IKK Activates Antioxidants->IKK Indirectly inhibits Antioxidants->OxStress Reduces

Figure 1: Molecular signaling pathways targeted by this compound. The compound simultaneously activates the Nrf2-mediated antioxidant response (green) while inhibiting NF-κB-driven inflammation (blue), creating a coordinated cytoprotective effect.

Pharmacokinetic and Analytical Methods

Bioanalytical methods for quantifying this compound concentrations in biological matrices are essential for establishing pharmacokinetic-pharmacodynamic relationships:

  • Sample Preparation: Plasma samples (50-100 μL) are processed using protein precipitation with acetonitrile or methanol containing an appropriate internal standard (e.g, deuterated this compound analog). After vortexing and centrifugation, the supernatant is evaporated to dryness under nitrogen and reconstituted in mobile phase for LC-MS/MS analysis [3] [1].

  • LC-MS/MS Analysis: Quantitative analysis is performed using reverse-phase liquid chromatography with a C18 column (50 × 2.1 mm, 1.8-2.7 μm particle size) and gradient elution with mobile phases consisting of water and acetonitrile, both containing 0.1% formic acid. Mass spectrometric detection employs electrospray ionization in positive mode with multiple reaction monitoring (MRM) of specific transitions: m/z 520.2→262.1 for this compound and m/z 524.2→266.1 for the internal standard [3]. The analytical method should be validated for selectivity, sensitivity (LLOQ ~0.1-0.5 ng/mL), accuracy (85-115%), precision (CV <15%), and linearity over the expected concentration range (0.1-500 ng/mL) [3].

  • Pharmacokinetic Modeling: Non-compartmental analysis of plasma concentration-time data yields key parameters including maximum concentration (C~max~), time to C~max~ (T~max~), area under the curve (AUC), elimination half-life (t~1/2~), and oral clearance (CL/F). In humans, this compound demonstrates slow and saturable absorption (T~max~ ~4 hours), prolonged elimination half-life (mean ~39 hours at 900 mg/day), and nonlinear pharmacokinetics at higher dose levels due to saturation of absorption processes [3] [1].

Research Implications and Future Directions

The accumulating evidence for this compound as a dual-modulator of Nrf2 and NF-κB pathways positions this compound as a prototype for a new class of therapeutic agents targeting interconnected oxidative and inflammatory stress pathways. The compelling preclinical data across diverse disease models, coupled with clinical demonstration of meaningful physiological effects (particularly in kidney disease), underscores the therapeutic potential of this mechanism. However, the mixed clinical outcomes—with notable efficacy signals tempered by safety concerns in specific patient populations—highlight the importance of careful patient selection and dose optimization in future development programs [5] [2].

From a drug development perspective, this compound exemplifies both the promises and challenges of targeting master regulatory pathways in chronic diseases. The compound's ability to simultaneously modulate multiple aspects of disease pathophysiology (oxidative stress, inflammation, cellular metabolism) represents a potential advantage over more targeted approaches, particularly in complex, multifactorial diseases like diabetic kidney disease and osteoarthritis. However, this pleiotropic activity also creates challenges in defining precise mechanisms of action and identifying predictive biomarkers for patient selection [5] [1]. Future research directions should include:

  • Patient stratification strategies based on genetic and molecular profiling to identify populations most likely to benefit from Nrf2 activation/NF-κB inhibition
  • Combination therapy approaches leveraging this compound's mechanism alongside complementary therapeutic modalities
  • Novel formulations and analogs with improved therapeutic indices and tissue-specific targeting
  • Extended safety profiling to better understand and mitigate cardiovascular effects observed in some clinical trials

The following diagram illustrates a standardized experimental workflow for evaluating this compound in disease models:

G InVitro In Vitro Studies • Cell viability (CCK-8) • Osteoclast differentiation (TRAP) • NF-κB translocation (Western blot/IF) • Gene expression (qPCR) InVivo In Vivo Models • DMM osteoarthritis • Cisplatin nephrotoxicity • Tumor-bearing hosts InVitro->InVivo Informs dosing & endpoints PK Pharmacokinetic Analysis • LC-MS/MS quantification • Plasma concentration-time profiling • Tissue distribution InVivo->PK Provides samples Output Outcome Measures • Histopathological scoring • Biochemical markers (KIM-1, creatinine) • Molecular imaging • Behavioral assessments InVivo->Output Generates data Mech Mechanistic Studies • Nrf2 knockout models • Pathway analysis (Nrf2, NF-κB, STING) • Target engagement assays PK->Mech PK/PD modeling Mech->InVitro Validates mechanisms Output->Mech Suggests new mechanisms

Figure 2: Experimental workflow for evaluating this compound in preclinical studies. The integrated approach combines in vitro, in vivo, pharmacokinetic, and mechanistic analyses to comprehensively characterize therapeutic potential and mechanisms of action.

References

bardoxolone methyl oxidative stress cytoprotection

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: The Nrf2 Pathway

Under normal conditions, the transcription factor Nrf2 is bound by its repressor, Keap1, which constantly targets it for proteasomal degradation [1]. Bardoxolone methyl contains α,β-unsaturated carbonyl groups that act as Michael reaction acceptors [2]. These groups covalently modify specific, highly reactive cysteine sensors within Keap1, with Cysteine 151 (C151) being critically important [3].

This modification disrupts the Keap1-Nrf2 complex, allowing Nrf2 to accumulate and translocate to the nucleus. There, it forms a heterodimer with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of a vast battery of cytoprotective genes [3] [1]. The following diagram illustrates this core signaling pathway.

G Bardoxolone This compound Keap2 Keap2 Bardoxolone->Keap2  Modifies Cys151 Keap1 Keap1 (inactive) Nrf2 NRF2 Nrf2_Nuc Nrf2_Nuc Nrf2->Nrf2_Nuc  Nuclear Translocation Proteasome Proteasomal Degradation ARE Antioxidant Response Element (ARE) TargetGenes Cytoprotective Gene Expression ARE->TargetGenes  Transactivation Keap2->Nrf2  Releases NRF2 Nrf2_Nuc->ARE  Binds with sMaf Keap1_Active Keap1 (active) Nrf2_Ub NRF2 (ubiquitinated) Keap1_Active->Nrf2_Ub  Promotes Ubiquitination Nrf2_Ub->Proteasome

Core mechanism of this compound as an Nrf2 activator.

Experimental Evidence of Cytoprotection

The activation of the Nrf2 pathway by this compound translates into measurable cytoprotective effects across various models of oxidative stress. The table below summarizes key experimental findings.

Disease/Injury Model Experimental System Key Protective Findings Citation
Immune Hepatitis In vivo (C151S mutant mice) Abrogated protection against ConA-induced hepatitis in mutants. [3]
Osteoarthritis In vitro (rat chondrocytes) & In vivo (mouse model) ↓ ROS & apoptosis; ↑ ECM proteins (collagen II); ↓ MMPs. [4]
Intervertebral Disc Degeneration In vitro (human NP cells) & Ex vivo (rat model) ↓ Compression-induced ROS & apoptosis; preserved ECM. [5]
Diabetic Kidney Disease Clinical Trials (various phases) Consistent increases in eGFR observed in multiple studies. [6]

Detailed Experimental Protocols

To evaluate the cytoprotective effects of this compound in in vitro models, standardized protocols are essential. The following workflow and details are compiled from the cited studies [4] [5].

G cluster_0 Analysis Endpoints Start Cell Culture (Rat chondrocytes or human NP cells) A Pretreatment with this compound (0.025 - 0.05 µM, 2-24h) Start->A B Induction of Oxidative Stress (e.g., TBHP 25 mM or 1.0 MPa compression) A->B C Assay Execution B->C D Data Analysis C->D CCK8 Cell Viability (CCK-8) ROS ROS (DCFH-DA Flow Cytometry) WB Protein Expression (Western Blot) Apoptosis Apoptosis (Annexin V/PI) MMP Mitochondrial Membrane Potential (JC-1)

General workflow for assessing cytoprotection in vitro.

  • Cell Culture and Pretreatment: Isolate primary chondrocytes from rat joints or use human nucleus pulposus (NP) cells. Culture cells in DMEM/F12 or DMEM supplemented with 10-15% FBS and 1% penicillin/streptomycin [4] [5]. Pretreat cells with this compound (typically at nanomolar concentrations, e.g., 0.025 - 0.05 µM) for a specified period (e.g., 2 hours) before inducing oxidative stress [4].
  • Induction of Oxidative Stress: Apply the stressor. Common methods include chemical induction using tert-butyl hydroperoxide (TBHP) at 25 mM for 24 hours [4], or physical induction using compressive stress at 1.0 MPa in a specialized device to mimic disc degeneration [5].
  • Key Assays and Measurements:
    • Cell Viability: Use the CCK-8 assay to measure metabolic activity [4] [5].
    • Intracellular ROS: Quantify ROS levels using the fluorescent probe DCFH-DA, analyzed by flow cytometry or fluorescence microscopy [4] [5].
    • Apoptosis Analysis: Use Annexin V-FITC/propidium iodide (PI) staining followed by flow cytometry to detect early and late apoptotic cells [4] [5].
    • Mitochondrial Function: Assess mitochondrial membrane potential (ΔΨm) using the fluorescent dye JC-1; a decrease in the red/green fluorescence ratio indicates depolarization [4].
    • Protein Expression: Analyze expression of Nrf2 pathway targets (HO-1, NQO1), apoptosis markers (Bax, Bcl-2, cleaved caspase-3), and extracellular matrix components (collagen II, MMPs) via Western blotting [4] [5].
    • Gene Expression: Quantify mRNA levels of relevant genes using quantitative real-time PCR (qPCR) [4].

Pharmacokinetic and Clinical Considerations

Understanding the drug's properties is crucial for experimental design and clinical translation.

  • Pharmacokinetics: this compound exhibits slow and saturable oral absorption, a prolonged terminal half-life (mean ~39 hours), and nonlinear, dose-dependent exposure at higher doses (600–1300 mg/day), with high interpatient variability [1] [2].
  • Dual Role of ROS: The drug's effect on reactive oxygen species (ROS) is concentration-dependent. At low nanomolar concentrations, it typically reduces ROS and protects cells. However, at higher micromolar concentrations, it can increase ROS and induce apoptosis in cancer cells [2].
  • Clinical Development: this compound has shown promise in increasing estimated glomerular filtration rate (eGFR) in patients with chronic kidney disease (CKD) and diabetic kidney disease (DKD) [6]. However, its development path has been complex. A Phase 3 trial (BEACON) in patients with stage 4 CKD was terminated due to an increased risk of heart failure events [6]. Subsequent trials, like TSUBAKI and AYAME, have therefore excluded patients with a history of heart failure or elevated BNP levels [6].

This compound represents a powerful pharmacological tool and a promising therapeutic agent for diseases driven by oxidative stress. Its well-defined mechanism of action and the robust experimental data supporting its cytoprotective effects provide a strong foundation for ongoing research.

References

bardoxolone methyl molecular targets cysteine residues

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Targets and Targeted Cysteine Residues

Bardoxolone methyl contains α,β-unsaturated carbonyl groups on its A and C rings, which act as Michael acceptors for nucleophilic addition to cysteine thiols in target proteins [1]. The table below summarizes the key protein targets and the specific cysteine residues involved.

Protein Target Function of Target Specific Cysteine Residues Modified Functional Consequence
Keap1 Negative regulator of Nrf2; cellular redox sensor Multiple, including Cys151, Cys226, Cys273, Cys288, Cys319, Cys613, Cys624 [2] [3] [4] Nrf2 pathway activation [1] [2]
IKKβ (IκB Kinase) Key activator of the NF-κB pathway Cys179 [1] NF-κB pathway inhibition [1]

The modification of these cysteine residues is reversible, which is a key feature of its mechanism [1]. The nucleophilicity of each cysteine is influenced by its surrounding amino acids, giving this compound a degree of selectivity rather than randomly alkylating all cellular thiols [1].

Mechanism of Action: Nrf2 Activation and NF-κB Inhibition

By covalently modifying Keap1, this compound stabilizes Nrf2, allowing its translocation to the nucleus. Concurrently, by modifying IKKβ, it suppresses the NF-κB signaling cascade [1] [2]. The diagram below illustrates this core mechanism.

This compound modifies cysteine residues on Keap1 and IKKβ, leading to Nrf2 pathway activation and NF-κB pathway inhibition. This dual mechanism enhances the expression of cytoprotective genes (e.g., HO-1, NQO1) while reducing the expression of pro-inflammatory mediators (e.g., COX-2, iNOS) [1] [2].

Experimental Protocols for Investigating Molecular Targets

To validate these interactions, researchers use several biochemical and proteomic techniques.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to demonstrate direct binding. Treat cells or cell lysates with this compound (e.g., 1-10 µM) versus a vehicle control (e.g., DMSO). Heat the samples to a range of temperatures (e.g., 45-65°C) to denature proteins. Centrifuge to separate soluble protein and analyze the supernatant by western blot for Keap1 or IKKβ. A rightward shift in the protein's melting curve indicates ligand-induced stabilization and confirms target engagement [2].
  • Mass Spectrometry-Based Proteomics: For identifying modified cysteine residues, incubate recombinant Keap1 protein (e.g., 1 µM) with this compound (e.g., 10 µM). Digest the protein with trypsin and analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS). Look for a mass shift corresponding to the addition of this compound (+473 Da) on cysteine-containing peptides. Site-directed mutagenesis of specific cysteines (e.g., C151A, C179A) can confirm their functional importance [4].
  • Functional Validation in Genetic Models: Use wild-type and Nrf2-knockout (Nrf2−/−) or Keap1-knockdown cells. Treat these isogenic pairs with this compound and measure downstream effects. For example, the induction of NQO1 and HO-1 mRNA will be abrogated in Nrf2−/− cells, confirming the Nrf2-dependent nature of the response. Similarly, the anti-proliferative effects in cancer cells can be tested in both Nrf2-dependent and independent contexts [1] [5].

References

Bardoxolone Methyl: Mechanism and Measured GFR Effects

Author: Smolecule Technical Support Team. Date: February 2026

Bardoxolone methyl (BARD) is a synthetic triterpenoid that activates the nuclear factor erythroid 2-related factor 2 (Nrf2) and suppresses nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB). Its primary proposed mechanism for kidney protection involves the reduction of oxidative stress and inflammation [1].

The most compelling evidence for its effect on kidney function comes from studies using inulin clearance, the gold standard for measuring GFR. A phase 2, randomized, placebo-controlled study (TSUBAKI) in patients with type 2 diabetes and chronic kidney disease (CKD) found that BARD treatment significantly increased measured GFR versus placebo [2].

Study/Model Treatment Groups Key Efficacy Findings on GFR/Kidney Function Key Safety Findings

| TSUBAKI (Clinical - CKD & Type 2 Diabetes) [2] | BARD (n=41) vs. Placebo (n=41), 16 weeks | • Mean Δ in inulin GFR: +5.95 mL/min/1.73m² (95% CI: 2.29 to 9.60) • Intergroup difference: +6.64 mL/min/1.73m² (p=0.008) | • Increased urinary albumin/creatinine ratio • Common AEs: increased liver enzymes, URTI, constipation • Higher discontinuation rate vs. placebo | | BEACON Post-Hoc (Clinical - CKD Stage 4 & Type 2 Diabetes) [3] | BARD (n=~1,092) vs. Placebo (n=~1,093), through week 48 | • Sustained eGFR increases through week 48 • Lower risk of composite renal endpoint (HR: 0.48; 95% CI: 0.36-0.64; p<0.0001) | • Terminated due to increased heart failure risk in patients with baseline risk factors | | Preclinical (CMT167 Tumor-Bearing Mice) [1] | Cisplatin + BARD vs. Cisplatin alone, 4 weeks | • Improved survival (p=0.01) • Prevented rise in serum creatinine (p<0.01) • Prevented rise in urinary KIM-1 (p<0.01) • Did not interfere with cisplatin's anti-tumor efficacy | Not the primary focus of the study |

The following diagram illustrates the primary molecular mechanism of this compound and its functional outcomes in the context of kidney injury.

Cisplatin Cisplatin OxidativeStress Oxidative Stress & Inflammation Cisplatin->OxidativeStress KidneyInjury Kidney Injury (↑ KIM-1, ↑ Serum Creatinine) OxidativeStress->KidneyInjury BARD This compound (BARD) Keap1 Keap1 BARD->Keap1 NFkB NF-κB Pathway BARD->NFkB  Suppresses Nrf2 Nrf2 Keap1->Nrf2  Releases Nrf2_Active Nrf2 (Active) Nrf2->Nrf2_Active ARE Antioxidant Response Element (ARE) Nrf2_Active->ARE ProtectiveGenes Cytoprotective Gene Expression (e.g., NQO1, GCLC) ARE->ProtectiveGenes ProtectiveGenes->OxidativeStress  Reduces NFkB->OxidativeStress  Reduces

Diagram 1: Molecular mechanism of this compound. BARD activates Nrf2, leading to increased expression of antioxidant genes and suppression of the pro-inflammatory NF-κB pathway, collectively reducing oxidative stress and kidney injury.

Detailed Protocol: GFR Measurement by FITC-Inulin Clearance in Mice

This protocol is adapted from the methodology used in preclinical studies to assess kidney function with high accuracy [4].

Objective

To determine the single-kidney and total GFR in mice using the plasma clearance of FITC-labeled inulin.

Materials
  • Mice: C57BL/6J or other relevant strains.
  • FITC-Inulin: 3.5% (w/v) solution in sterile saline.
  • Equipment: Fluorescence plate reader, microcentrifuge, heating pad, timer.
  • Supplies: Heparinized capillary tubes or other micro-sampling equipment.
Procedure
  • Preparation: Place mice under a heat lamp for 2-3 minutes to cause vasodilation of the retro-orbital sinus or saphenous vein.
  • Inulin Injection: Administer a bolus of 3.5% FITC-inulin via retro-orbital injection at a dose of 3.74 μl per gram of body weight. Record the exact time of injection.
  • Blood Sampling: Collect approximately 20 μl of blood at multiple time points post-injection (e.g., 3, 7, 10, 15, 35, 55, and 75 minutes).
  • Plasma Separation: Centrifuge blood samples immediately at 4°C for 10 minutes to separate plasma.
  • Fluorescence Measurement: Dilute plasma samples in PBS (e.g., 1:10 dilution). Measure fluorescence using a plate reader with 485 nm excitation and 538 nm emission.
  • GFR Calculation:
    • Generate a standard curve with known concentrations of FITC-inulin.
    • Fit the plasma concentration-time data to a two-compartment model: Concentration = A·e^(-at) + B·e^(-bt), where the second term (B·e^(-bt)) represents the clearance phase.
    • Calculate the GFR using the formula: GFR = I / (A/a + B/b), where I is the total amount of FITC-inulin injected.

Detailed Protocol: Inulin Clearance for GFR in Humans

This protocol outlines the gold-standard method for measuring GFR in clinical trials, as referenced in the TSUBAKI study [2] [5].

Objective

To accurately measure GFR in human subjects using inulin clearance via the single bolus injection method.

Materials
  • Inulin: Sterile, pyrogen-free.
  • Equipment: IV access, timer.
  • Supplies: Blood collection tubes.
Procedure
  • Subject Preparation: Subjects should be fasting and well-hydrated. They are advised to void at the beginning of the protocol.
  • Inulin Administration: Administer a priming dose of inulin intravenously to achieve a target plasma concentration.
  • Blood Sampling: For the plasma clearance method, collect multiple blood samples after the bolus injection. A validated sparse-sampling strategy can be used (e.g., at 10, 30, 90, and 240 minutes post-injection) [5].
  • Plasma Analysis: Measure plasma inulin concentrations using an appropriate assay (e.g., HPLC, enzymatic).
  • GFR Calculation:
    • Plot the plasma inulin concentration against time.
    • Calculate the area under the plasma concentration-time curve (AUC).
    • Determine GFR using the formula: GFR = Dose of Inulin / AUC.

Application Notes for Researchers

  • Choosing a GFR Measurement Method: For preclinical studies, FITC-inulin clearance offers a robust and reproducible alternative to radioactive methods [4]. In clinical trials, while urinary inulin clearance is the historical gold standard, plasma clearance protocols (using inulin or other markers like iohexol) are more practical and have been validated against it [6] [2]. Customization of plasma sampling times based on the subject's anticipated GFR level is critical for accuracy [6].
  • Interpreting BARD-induced GFR Changes: The rapid and sustained increase in GFR observed with BARD treatment is believed to reflect a combination of hemodynamic effects and true cytoprotection [3] [2]. Researchers should note that these GFR improvements can be accompanied by an initial increase in albuminuria, a finding that requires further investigation [2].
  • Critical Safety Considerations: The most significant risk associated with BARD is fluid overload and heart failure, particularly in patients with pre-existing risk factors (e.g., elevated BNP, prior heart failure) [3] [2]. Mitigation strategies in clinical development must include careful patient screening and monitoring. Preclinical tumor-bearing models have shown that BARD does not interfere with the anti-tumor efficacy of cisplatin, a crucial finding for its development as a nephroprotectant in oncology [1].

Conclusion

This compound represents a novel therapeutic approach for protecting and improving kidney function by targeting the Nrf2 pathway. Robust measurement of GFR via inulin clearance is essential for evaluating its efficacy in both clinical and preclinical settings. Future work should focus on identifying patient populations that can derive maximum renal benefit from BARD while minimizing the risk of adverse cardiovascular events.

References

bardoxolone methyl cancer cell line apoptosis assay

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms of Action

Bardoxolone methyl (also known as CDDO-Me) exerts its anti-cancer effects through a multi-faceted mechanism that triggers apoptosis and other forms of cell death.

  • Nrf2 Activation and NF-κB Inhibition: The compound is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. It disrupts the Keap1-Nrf2 interaction, leading to Nrf2 stabilization and nuclear translocation. This activates antioxidant response element (ARE)-driven genes, enhancing cellular defense. Concurrently, it inhibits the NF-κB pathway, a key driver of inflammation and cell survival [1] [2] [3].
  • Induction of Oxidative Stress: At micromolar concentrations, this compound can induce apoptosis by increasing reactive oxygen species (ROS) levels and decreasing intracellular glutathione, promoting oxidative stress in cancer cells [4] [5] [3].
  • Key Signaling Pathway Modulation: Research across multiple cancer types shows that this compound inhibits the PI3K/Akt/mTOR pathway, a crucial regulator of cell growth and survival. It also activates the p38 MAPK/Erk1/2 pathway, which contributes to both apoptosis and autophagy [1] [4] [5]. The schematic below summarizes its mechanism of action in cancer cells.

Anti-Cancer Efficacy Across Cell Lines

Quantitative data from peer-reviewed studies demonstrates that this compound effectively suppresses proliferation and induces apoptosis in a diverse panel of human cancer cell lines.

Table 1: Efficacy of this compound in Various Cancer Cell Lines

Cell Line Cancer Type Reported IC₅₀ (µM) Key Apoptotic Markers Primary Signaling Pathways Affected
K562 Chronic Myeloid Leukemia Not Specified Cleaved Caspase-9, Cleaved PARP [1] p38 MAPK/Erk1/2, PI3K/Akt/mTOR [1] [6]
HCT116 Colorectal Cancer 3.17 µM [5] Increased Annexin V/PI Staining (>30% apoptosis) [5] PI3K Inhibition, ROS Generation [5]
RKO Colorectal Cancer 7.64 µM [5] Increased Annexin V/PI Staining [5] PI3K Inhibition, ROS Generation [5]
Ec109 Esophageal Squamous Cell Carcinoma Not Specified ↑Bax, ↓Bcl-2, Cleaved Caspase-9, Cleaved PARP [4] [3] PI3K/Akt/mTOR Suppression [4]
KYSE70 Esophageal Squamous Cell Carcinoma Not Specified ↑Bax, ↓Bcl-2, Cleaved Caspase-9, Cleaved PARP [4] [3] PI3K/Akt/mTOR Suppression [4]

Detailed Experimental Protocols

Here are standardized protocols for assessing the pro-apoptotic effects of this compound, based on methodologies common across the cited literature.

Protocol 1: Cell Viability and IC₅₀ Determination (MTT Assay)

This protocol is used to determine the concentration that inhibits 50% of cell growth (IC₅₀), a prerequisite for apoptosis assays.

  • Principle: Metabolically active cells reduce yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
  • Procedure:
    • Cell Seeding: Seed cells (e.g., HCT116, RKO) in 96-well plates at a density of 6 × 10³ cells per well in 160 µL of complete growth medium [5].
    • Compound Treatment: After cell attachment, treat with a concentration gradient of this compound (e.g., 0.1 - 20 µM) for 48 hours. Include a negative control (DMSO vehicle).
    • MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) to each well and incubate the plate at 37°C for 4 hours [5].
    • Solubilization: Carefully remove the medium and add 150 µL of DMSO to solubilize the formed formazan crystals.
    • Absorbance Measurement: Measure the absorbance at a wavelength of 490 nm using a microplate reader. Calculate the percentage of cell viability relative to the control and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Detection by Flow Cytometry (Annexin V/PI Staining)

This is the gold-standard method for quantifying early and late apoptosis.

  • Principle: Annexin V binds to phosphatidylserine (PS) externalized on the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) stains DNA in late apoptotic and necrotic cells with compromised membrane integrity.
  • Procedure:
    • Cell Treatment and Harvest: Treat cells with this compound at the desired IC₅₀ concentration (e.g., 3-8 µM for CRC lines) for 24-48 hours. Harvest both adherent and floating cells by gentle trypsinization and combine them [5].
    • Washing: Wash the cell pellet twice with cold phosphate-buffered saline (PBS).
    • Staining: Resuspend approximately 1 × 10⁵ cells in 100 µL of 1X Annexin V binding buffer.
    • Incubation: Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI staining solution to the cell suspension. Incubate for 15 minutes at room temperature in the dark [5] [7].
    • Analysis: Within 1 hour, add 400 µL of binding buffer and analyze the cells using a flow cytometer. Collect a minimum of 10,000 events per sample. Use untreated and single-stained controls for compensation and quadrant setting.
Protocol 3: Analysis of Apoptotic Protein Markers by Western Blotting

This protocol confirms apoptosis by detecting key protein cleavages and expression changes.

  • Principle: Western blotting allows for the specific detection of proteins involved in apoptosis, such as cleaved caspases and altered Bcl-2 family member expression.
  • Procedure:
    • Protein Extraction: Lyse treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge to remove debris and quantify the protein concentration using a BCA assay [7].
    • Electrophoresis and Transfer: Separate equal amounts of protein (20-30 µg) by SDS-PAGE (e.g., 10-12% gel) and transfer onto a PVDF membrane.
    • Blocking and Antibody Incubation:
      • Block the membrane with 5% non-fat milk in TBST for 1.5 hours.
      • Incubate with specific primary antibodies overnight at 4°C. Key antibodies for this compound studies include:
        • Anti-cleaved Caspase-9 and anti-cleaved Caspase-3: To confirm initiation and execution of apoptosis [4] [7].
        • Anti-cleaved PARP: A hallmark substrate of active executioner caspases [4] [3].
        • Anti-Bax and Anti-Bcl-2: To assess the shift in pro- and anti-apoptotic signals [4] [3].
      • The next day, wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody (e.g., 1:2000 dilution) for 1-2 hours at room temperature [5].
    • Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) reagent and a gel documentation system. Use an antibody against GAPDH or β-actin as a loading control [5].

Key Research Considerations

  • Dose-Dependent Effects: this compound exhibits a dual nature. At nanomolar concentrations, it acts as a cytoprotectant via Nrf2 activation. The pro-apoptotic effects described here are typically observed at micromolar concentrations (1-10 µM) [4] [3].
  • Mechanism Beyond Apoptosis: Its anti-cancer efficacy is multifaceted. In addition to apoptosis, this compound consistently induces G2/M cell cycle arrest and autophagy across many cancer types, which can interact with the apoptotic pathway [1] [4].
  • Nrf2-Independent Effects: While Nrf2 activation is a primary mechanism, several anti-cancer effects, including NF-κB inhibition and induction of mitochondrial dysfunction, can occur through Nrf2-independent pathways [2].
  • ROS as a Double-Edged Sword: The role of ROS is critical and context-dependent. The compound can both scavenge ROS (via Nrf2 at low doses) and induce lethal ROS (at high doses). Using an antioxidant like N-acetylcysteine (NAC) is a valuable control to confirm the role of ROS in the observed apoptosis [5].

References

Application Notes: Bardoxolone Methyl against SARS-CoV-2

Author: Smolecule Technical Support Team. Date: February 2026

Bardoxolone methyl is an orally active, semi-synthetic triterpenoid investigated for chronic kidney disease and has emerged as a candidate for COVID-19 treatment [1] [2]. Its mechanism is twofold: direct antiviral action through inhibition of the essential SARS-CoV-2 3CLpro and host-directed therapy by activating the Nrf2 pathway to reduce inflammation and provide cytoprotection [1] [3].

Quantitative Activity Data

The table below summarizes key experimental data for this compound and its analog, bardoxolone, from peer-reviewed studies [1] [3].

Table 1: Summary of Key Experimental Data for this compound and Bardoxolone

Compound Target / Activity Assay System / Measurement Result (Mean ± SD or Reported Value)
This compound SARS-CoV-2 3CLpro Inhibition Enzyme Inhibition (IC₅₀) Among 15 hits with IC₅₀ < 30 μM [1]
SARS-CoV-2 Replication Vero Cells (EC₅₀) 0.29 μM (SI = 23.9) [1]
SARS-CoV-2 Replication Human Calu-3 Cells (EC₅₀) 0.20 μM (SI = 5.8) [1]
Binding to 3CLpro Isothermal Titration Calorimetry (Kd) 2.72 μM [1]
Enzyme Inactivation Kinetic Constant (kinact) 0.00218 ± 0.00018 s⁻¹ [1]
Bardoxolone SARS-CoV-2 3CLpro Inhibition Enzyme Inhibition (IC₅₀) Among 15 hits with IC₅₀ < 30 μM [1]
SARS-CoV-2 Replication Vero Cells (EC₅₀) 0.43 μM (SI = 56.6) [1]
SARS-CoV-2 Replication Human Calu-3 Cells (EC₅₀) 0.42 μM (SI = 28.2) [1]
Binding to 3CLpro Isothermal Titration Calorimetry (Kd) 25.90 μM [1]
Enzyme Inactivation Kinetic Constant (kinact) 0.00792 ± 0.00419 s⁻¹ [1]

SI (Selectivity Index) = CC₅₀ (Cytotoxicity) / EC₅₀ (Antiviral Efficacy)

Experimental Protocols

Below are detailed methodologies for key experiments cited in the application notes.

Protocol 1: SARS-CoV-2 3CLpro Inhibition Assay

This protocol details a fluorescence-based biochemical assay to measure the inhibitory effect of compounds on SARS-CoV-2 3CL protease activity [4].

  • Primary Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound against the SARS-CoV-2 3CLpro.
  • Principle: The assay uses a fluorescence-quenched substrate. Protease cleavage separates the fluorophore from the quencher, generating a measurable fluorescent signal. Inhibitor compounds reduce this signal.
  • Materials & Reagents:
    • Recombinant SARS-CoV-2 3CLpro: Purified enzyme.
    • Fluorogenic Substrate: A peptide substrate conjugated to a fluorophore (e.g., DABCYL) and a quencher (e.g., EDANS).
    • Assay Buffer: Typically 20 mM Tris-HCl, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 7.3.
    • Test Compound: this compound (e.g., HY-13324, MedChemExpress) dissolved in DMSO [2].
    • Positive Control: A known 3CLpro inhibitor (e.g., GC376).
    • Negative Control: DMSO only (vehicle control).
    • Equipment: Fluorescence microplate reader capable of kinetic measurements.
  • Procedure:
    • Preparation: Dilute the test compound in DMSO to create a concentration series (e.g., from 30 μM to nano-molar range). Pre-dilute the enzyme and substrate in assay buffer to working concentrations.
    • Reaction Setup: In a black 96- or 384-well plate, mix:
      • 50 μL of assay buffer containing the 3CLpro enzyme.
      • 1 μL of the test compound at various concentrations (in duplicate or triplicate).
    • Pre-incubation: Incubate the enzyme-inhibitor mixture for 30-60 minutes at room temperature to allow for covalent binding [1] [3].
    • Initiation: Start the reaction by adding 50 μL of assay buffer containing the fluorogenic substrate. Mix gently.
    • Measurement: Immediately place the plate in the reader and measure the fluorescence (e.g., Ex/Em = 360/460 nm) kinetically every 1-2 minutes for 60-90 minutes.
    • Controls: Include a positive control (no inhibitor, for 100% activity), a negative control (no enzyme, for background), and a vehicle control (DMSO only).
  • Data Analysis:
    • Calculate the initial velocity (V₀) of the reaction for each well from the linear range of the fluorescence vs. time curve.
    • Normalize the V₀ of compound-treated wells to the vehicle control (100% activity).
    • Plot the normalized activity (%) against the logarithm of the compound concentration.
    • Fit the data with a four-parameter logistic curve to calculate the IC₅₀ value.
Protocol 2: SARS-CoV-2 Antiviral Activity in Cell Culture

This cell-based assay evaluates the ability of this compound to inhibit live SARS-CoV-2 virus replication [1] [4].

  • Primary Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against SARS-CoV-2 in mammalian cell lines.
  • Principle: Cells are infected with SARS-CoV-2 and treated with the test compound. Viral replication is quantified by immunofluorescence of viral nucleoprotein (NP) or by measuring viral RNA. A parallel cytotoxicity assay determines the compound's selective index (SI).
  • Materials & Reagents:
    • Cell Lines: Vero cells (African green monkey kidney) or human airway epithelial cells (e.g., Calu-3).
    • Virus: SARS-CoV-2 isolate (all work must be performed in a BSL-3 facility).
    • Test Compound: this compound.
    • Cell Culture Media: Appropriate medium (e.g., DMEM for Vero cells) with 2% FBS for infection.
    • Cytotoxicity Assay Kit: e.g., MTT, CellTiter-Glo.
    • Antibodies: Primary antibody against SARS-CoV-2 Nucleoprotein (NP), and a fluorescently-labeled secondary antibody for immunofluorescence [1].
  • Procedure:
    • Cell Seeding: Seed cells in a 96-well plate and incubate until they reach 90-100% confluency.
    • Compound Treatment: Treat cells with a serial dilution of this compound for 1-2 hours prior to infection.
    • Virus Infection: Infect cells with SARS-CoV-2 at a low multiplicity of infection (MOI ~0.01) for 1 hour. Include uninfected controls.
    • Incubation: Remove the virus inoculum, add fresh medium containing the same concentration of the test compound, and incubate for 48 hours.
    • Analysis:
      • Immunofluorescence: Fix cells at 48 hours post-infection (hpi), permeabilize, and stain with anti-NP antibody. Visualize and quantify the fluorescence signal [1].
      • Cytotoxicity: In a parallel plate, treat uninfected cells with the same compound dilutions for 48 hours. Perform an MTT assay to determine cell viability and calculate the CC₅₀.
  • Data Analysis:
    • For the antiviral assay, calculate the percentage of inhibition relative to the infected, untreated control.
    • Plot the inhibition (%) against the logarithm of the compound concentration to derive the EC₅₀.
    • Calculate the Selectivity Index (SI) using the formula: SI = CC₅₀ / EC₅₀.

Mechanism and Workflow Visualization

The following diagrams, generated with Graphviz, illustrate the dual mechanism of action and the key experimental workflow.

Diagram 1: Dual Mechanism of this compound Against SARS-CoV-2

This diagram illustrates the two primary pathways through which this compound exerts its anti-COVID-19 effects.

cluster_pathway Dual Mechanism of Action of this compound BDX This compound Mpro SARS-CoV-2 3CL Protease (Mpro) BDX->Mpro Reversible Covalent Binding Nrf2_ini Inactive Nrf2 (Keap1-bound) BDX->Nrf2_ini Nrf2 Activation Inhib Inhibition of Viral Polyprotein Cleavage Mpro->Inhib Vrep Inhibition of Viral Replication Inhib->Vrep Nrf2_act Activated Nrf2 Nrf2_ini->Nrf2_act Nrf2_path Activation of Antioxidant Response Nrf2_act->Nrf2_path AntiInf Anti-inflammatory & Cytoprotective Effects Nrf2_path->AntiInf

Diagram 2: Key Experimental Workflow for 3CLpro Inhibition

This flowchart outlines the core experimental process for characterizing 3CLpro inhibition, from initial screening to mechanism elucidation.

start High-Throughput Screen of Compound Library a1 Primary Screen 3CLpro Biochemical Assay start->a1 a2 Identify Hits (IC₅₀ < 30 µM) a1->a2 a3 Secondary Assays a2->a3 c1 Mechanism of Action Studies a2->c1 For promising hits b1 Antiviral Activity (Live Virus CPE/IFA) a3->b1 b2 Cytotoxicity Assay (MTT/etc.) a3->b2 b3 Calculate Selectivity Index (SI) b1->b3 b2->b3 d1 Enzyme Kinetics (Time-Dependence) c1->d1 d2 LC-MS/MS Analysis (Covalent Binding) c1->d2 d3 ITC Binding (Affinity Measurement) c1->d3 d4 Molecular Docking (Binding Mode) c1->d4

Conclusion

This compound represents a multifaceted therapeutic candidate against COVID-19. The provided data, protocols, and mechanistic diagrams offer a foundation for researchers to further investigate and validate its potential in antiviral drug development.

References

bardoxolone methyl Phase 3 trial design AYAME study

Author: Smolecule Technical Support Team. Date: February 2026

Study Rationale and Background

Diabetic Kidney Disease (DKD) remains the leading cause of end-stage kidney disease (ESKD) worldwide [1]. Despite available treatments, there is a significant unmet need for therapies that can actively improve kidney function or prevent the initiation of dialysis [2] [1]. Bardoxolone methyl, a semi-synthetic triterpenoid, emerged as a promising candidate by targeting fundamental pathways of CKD progression [2] [3].

The drug operates through a novel mechanism as an antioxidant inflammation modulator. It potently activates the Keap1/Nrf2 pathway, a central system in the body's defense against oxidative stress [2] [3]. Concurrently, it inhibits the pro-inflammatory NF-κB pathway [4] [3]. In previous clinical studies, this dual action resulted in significant increases in estimated glomerular filtration rate (eGFR) in patients with DKD [2] [5]. However, an earlier Phase 3 trial (BEACON) in patients with advanced (stage G4) CKD was terminated prematurely due to an increased risk of heart failure events, later attributed to fluid overload in patients with specific risk factors [2]. The AYAME study was designed to evaluate the long-term efficacy and safety of this compound in a carefully selected DKD population excluding patients with these identified risk factors [1].

AYAME Study Design and Protocol

The AYAME study was a randomized, double-blind, placebo-controlled, multicenter Phase 3 trial conducted in Japan [1].

Key Inclusion and Exclusion Criteria

The study enrolled a specific patient population to maximize safety and the potential for observing a treatment benefit.

  • Inclusion Criteria: Patients with type 2 diabetes and CKD stages G3 and G4 (baseline eGFR ≥15.0 to <60.0 mL/min/1.73 m²) and a urinary albumin-to-creatinine ratio (UACR) ≤3500 mg/g [1].
  • Exclusion Criteria: To mitigate the risk of heart failure observed in the prior BEACON trial, patients with identified risk factors were excluded. These risk factors included a high baseline B-type natriuretic peptide (BNP) level (>200 pg/mL) and a history of hospitalization for heart failure [2] [1].
Treatment Protocol
  • Randomization: 1,013 patients were randomized in a 1:1 ratio to receive either this compound or a matching placebo [1].
  • Dosing Regimen: Patients in the active treatment group received once-daily oral this compound. The study employed an intrapatient dose adjustment scheme, starting at 5 mg, then increasing to 10 mg, and finally to a 15 mg maintenance dose [1]. The planned treatment duration was long-term, for a period of at least three years [1].
Study Endpoints

The study used a composite primary endpoint to capture the time to a clinically meaningful decline in kidney function.

  • Primary Endpoint: Time to onset of a ≥30% decrease in eGFR from baseline or ESKD [6].
  • Key Secondary Endpoints:
    • Time to onset of a ≥40% decrease in eGFR from baseline or ESKD [6].
    • Time to onset of a ≥53% decrease in eGFR from baseline or ESKD (a traditional endpoint in DKD trials) [6].
    • Time to onset of ESKD alone [6].
    • Change in eGFR from baseline at each evaluation time point [6].

Mechanism of Action and Experimental Analysis

This compound's mechanism is distinct from other DKD therapies and underpins its observed pharmacological effects.

Molecular Signaling Pathway

The drug's primary target is the Keap1/Nrf2 system. Under normal conditions, the Keap1 protein promotes the degradation of the transcription factor Nrf2. This compound covalently binds to cysteine residues on Keap1, which disrupts this interaction. This allows Nrf2 to accumulate and translocate to the nucleus, where it dimerizes with other proteins and binds to the Antioxidant Response Element (ARE), initiating the transcription of a battery of cytoprotective genes [2] [3]. This process is summarized in the pathway below.

G Bardoxolone This compound Keap1 Keap1 (in cytoplasm) Bardoxolone->Keap1 Binds to Nrf2 Nrf2 (stabilized) Keap1->Nrf2 Releases Nrf2_Nuc Nrf2 (in nucleus) Nrf2->Nrf2_Nuc Translocates ARE Antioxidant Response Element (ARE) Nrf2_Nuc->ARE Binds to TargetGenes Transcription of Cytoprotective Genes ARE->TargetGenes Activates

Functional Consequences in Kidney Disease

The genes activated by the Keap1/Nrf2 pathway encode proteins involved in antioxidant defense, detoxification, and anti-inflammatory responses. This leads to:

  • Reduction of Oxidative Stress: Neutralization of reactive oxygen species that damage renal cells [3].
  • Inhibition of Inflammation: Suppression of pro-inflammatory signaling via NF-κB inhibition, reducing tissue inflammation [2] [4] [3].
  • Improved Mitochondrial Function: Enhancement of energy production and cellular health in renal tubules [3].

These actions counteract the "final common pathway" of oxidative stress and inflammation that drives the progression of CKD [2].

Results and Development Outcome

The AYAME study yielded mixed results, which had a decisive impact on the drug's development path.

  • Efficacy on Surrogate Endpoints: The study met its primary and key secondary endpoints. Treatment with this compound led to a statistically significant delay in the time to a ≥30% decrease in eGFR or ESKD, and also to a ≥40% decrease in eGFR or ESKD [6].
  • Efficacy on Hard Clinical Endpoint: Despite the positive effect on eGFR decline, the study found no difference between the this compound and placebo groups in the "Time to onset of ESRD" alone [6]. This indicated that while the drug slowed the decline of kidney function as measured by eGFR, it did not ultimately prevent patients from progressing to kidney failure.
  • Safety: No new significant safety issues were identified in the AYAME patient population, which excluded high-risk individuals [6].
Development Decision

Based on the totality of the results—specifically, the improvement in eGFR without a corresponding reduction in the incidence of ESKD—Kyowa Kirin determined that it was difficult to file for manufacturing and marketing approval. Consequently, in May 2023, the company announced the discontinuation of the development of this compound for DKD in Japan. Development for Alport syndrome was also discontinued [6].

Application Notes for Researchers

The AYAME study offers critical insights for the design of future clinical trials in nephrology and drug development.

  • Patient Selection is Critical: The study successfully enrolled a population without known risk factors for heart failure, and no significant safety issues were observed. This underscores that careful patient stratification is essential for evaluating the true risk-benefit profile of a drug, especially one with a known class effect [2] [1].
  • Distinction Between Surrogate and Clinical Endpoints: The divergent outcomes between eGFR-based endpoints and the hard endpoint of ESKD highlight a crucial lesson. While surrogates like eGFR are valuable for early signals and trial efficiency, they are not guaranteed predictors of ultimate clinical benefit. Regulators and developers must prioritize hard clinical outcomes (e.g., ESKD, cardiovascular death) in late-phase trials for diseases like CKD [6].
  • Mechanism vs. Outcome: The case of this compound demonstrates that a potent and biologically plausible mechanism of action, coupled with positive effects on a physiological surrogate (eGFR), does not automatically translate into improved long-term patient outcomes. The disconnect suggests that the increase in eGFR may reflect hemodynamic changes rather than a halt in the underlying disease pathology.

Reference Data Tables

Table 1: Baseline Characteristics of the AYAME Study Population
Characteristic Value
Total Patients Randomized 1,013 [1]
Mean Age (years) 65.9 [1]
Female (%) 21.5% [1]
Mean eGFR (mL/min/1.73 m²) 37.84 [1]
Median UACR (mg/g) 351.80 [1]
CKD Stage G3 and G4 [1]
Table 2: Summary of AYAME Study Endpoints and Outcomes

| Endpoint | Result | Outcome | | :--- | :--- | :--- | | Primary Endpoint | Time to ≥30% decrease in eGFR or ESKD | Statistically significant improvement [6] | | Key Secondary Endpoint | Time to ≥40% decrease in eGFR or ESKD | Statistically significant improvement [6] | | Secondary Endpoint | Time to ESKD | No difference vs. placebo [6] | | Safety Incidence of heart failure and other major events | No significant safety issues identified [6] |

Conclusion

The AYAME study represents a pivotal chapter in the development of this compound. It successfully demonstrated that the drug could preserve kidney function as measured by eGFR over the long term in a carefully selected DKD population without the heart safety concerns of prior studies. However, the failure to demonstrate a reduction in the incidence of end-stage renal disease was determinative. This outcome underscores the complex pathophysiology of DKD and highlights the critical importance of using hard clinical endpoints to validate the true therapeutic potential of novel agents. The insights from this trial will undoubtedly inform the design of future investigations into therapies for chronic kidney disease.

References

Application Notes and Protocols: Analyzing Nrf2 Activation by Bardoxolone Methyl

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Significance

Bardoxolone methyl (also known as CDDO-Me or RTA 402) is a synthetic oleanane triterpenoid recognized as a potent pharmacological activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway [1] [2] [3]. The Nrf2 pathway is a master regulator of cellular redox homeostasis, controlling the expression of a battery of genes involved in antioxidant defense, detoxification, and inflammation resolution [1] [2]. In physiological conditions, Nrf2 is constitutively bound by its negative regulator, Keap1 (Kelch-like ECH-associated protein 1), which targets it for proteasomal degradation, thereby maintaining low cellular levels of Nrf2 [2] [4] [3]. This compound exerts its primary effect by disrupting the Keap1-Nrf2 interaction, leading to Nrf2 stabilization, accumulation, and translocation to the nucleus where it binds to Antioxidant Response Elements (ARE) in the promoter regions of its target genes [5] [2] [3].

The therapeutic potential of Nrf2 activation by this compound is vast, spanning multiple disease areas. It has been investigated in clinical trials for conditions such as chronic kidney disease (CKD) and type 2 diabetes, where it demonstrated significant improvements in estimated glomerular filtration rate (eGFR) [5]. Furthermore, its cytoprotective, anti-inflammatory, and anticancer properties are under active investigation in various preclinical and clinical oncology settings, including breast, lung, pancreatic, and colorectal cancers [1] [3] [6]. Analyzing the effects of this compound on Nrf2 gene expression is therefore critical for understanding its mechanism of action and therapeutic potential.

Mechanism of Action and Key Signaling Pathways

The activation of the Nrf2 pathway by this compound involves a well-defined sequence of molecular events. The following diagram illustrates the key signaling pathway.

G BM This compound Keap1 Keap1 BM->Keap1  Binds and Modifies  Cysteine Residues Nrf2_Inactive Nrf2 (Inactive) Keap1->Nrf2_Inactive  Degradation Complex  Disrupted Nrf2_Stable Nrf2 (Stabilized) Nrf2_Inactive->Nrf2_Stable  Stabilized Nrf2_Nuclear Nrf2 (Nuclear) Nrf2_Stable->Nrf2_Nuclear  Translocates Nucleus Nucleus ARE ARE Nrf2_Nuclear->ARE  Binds with  sMaf Proteins TargetGenes Target Gene Expression ARE->TargetGenes  Transactivation

  • Key Steps:
    • Keap1 Modification: this compound, an electrophilic compound, binds to specific cysteine sensor residues (e.g., Cys151) on Keap1 [2] [3].
    • Nrf2 Stabilization: This binding induces a conformational change in Keap1, disrupting its ability to target Nrf2 for ubiquitination and proteasomal degradation [5] [2].
    • Nuclear Translocation: Stabilized Nrf2 accumulates in the cytoplasm and translocates into the nucleus [5].
    • Gene Transactivation: In the nucleus, Nrf2 forms heterodimers with small Maf (sMaf) proteins and binds to Antioxidant Response Elements (AREs), initiating the transcription of a cytoprotective gene network [2] [3].

Beyond this canonical pathway, this compound also exhibits Nrf2-independent effects, including direct inhibition of IκB kinase (IKK) and subsequent suppression of the NF-κB pathway, which contributes to its potent anti-inflammatory activity [2] [3].

Quantitative Data on Nrf2 Target Gene Expression

The activation of Nrf2 by this compound leads to the coordinated upregulation of a wide array of cytoprotective genes. The table below summarizes key Nrf2 target genes and documented expression changes induced by this compound in various experimental models.

Table 1: Key Nrf2 Target Genes Upregulated by this compound

Gene Symbol Gene Name Functional Category Reported Experimental Context Notes / Effect
SLC7A11 Solute Carrier Family 7 Member 11 Cystine/Glutamate Transporter Renal Tubular Epithelial Cells (NRK-52E) [5] Essential for cystine uptake & GSH synthesis; inhibits ferroptosis.
GCLC Glutamate-Cysteine Ligase Catalytic Subunit Glutathione Synthesis Renal Tubular Epithelial Cells [5]; Computational Model [3] Rate-limiting enzyme in de novo GSH synthesis.
GCLM Glutamate-Cysteine Ligase Modifier Subunit Glutathione Synthesis Renal Tubular Epithelial Cells [5]; NSCLC Analysis [7] Regulates activity of GCLC.
HMOX1 (HO-1) Heme Oxygenase 1 Antioxidant & Cytoprotective General Nrf2 Target [2] [4] [3] Degrades pro-oxidant heme; produces antioxidants.
NQO1 NAD(P)H Quinone Dehydrogenase 1 Detoxification General Nrf2 Target [2] [4] [3] Protects against quinone-induced oxidative stress.
SRXN1 Sulfiredoxin Antioxidant (Redox) HepG2 cells (Computational Model) [8] Validated quantitative relationship with NRF2.
AKR1C1 Aldo-Keto Reductase Family 1 Member C1 Detoxification NSCLC Expression Signature [7] Associated with KEAP1/NFE2L2 mutations.

Table 2: Functional Consequences of this compound Treatment in Disease Models

Experimental Model Key Functional Outcomes Reported Concentrations / Doses
Renal Tubular Epithelial Cells (dRib-induced ferroptosis) [5] ↓ Lipid peroxidation & intracellular iron; ↑ Cell viability; ↑ Cystine uptake & GSH levels. Pretreatment, dose-dependent (specific µM range not detailed in abstract).
Colorectal Cancer Cells (HCT116, RKO) [6] ↓ Cell proliferation; ↑ ROS; G2/M phase arrest; ↑ Apoptosis (>30%); ↓ Adhesion/Invasion. IC50: 3.17 µM (HCT116), 7.64 µM (RKO).
SARS-CoV-2 Replication (Vero, Calu-3 cells) [9] Inhibition of viral replication and 3CLpro protease activity. EC50: 0.20 - 0.43 µM.
Phase I Clinical Trial (Advanced Tumors) [2] [3] Favorable tumor responses (complete/partial). Steady-state plasma levels at 900 mg/day: Trough ~8.8 ng/mL, Peak ~24.7 ng/mL.

Experimental Protocols for Gene Expression Analysis

This section provides detailed methodologies for assessing Nrf2 pathway activation by this compound in vitro.

Protocol: Quantitative Analysis of Nrf2 Target Gene mRNA

This protocol describes the use of Quantitative Polymerase Chain Reaction (qPCR) to measure changes in the mRNA expression of Nrf2 target genes.

  • Objective: To quantify the transcriptional activation of Nrf2 target genes (e.g., HMOX1, NQO1, GCLC, GCLM) in cells treated with this compound.
  • Materials:
    • Cell line of interest (e.g., NRK-52E rat kidney cells [5], HCT116 human colorectal cancer cells [6], HepG2 liver cells [8]).
    • This compound (e.g., sourced from TaoSu Biochemical Technology [6]).
    • RNA extraction kit (e.g., TRIzol, column-based kits).
    • Reverse transcription kit (for cDNA synthesis).
    • qPCR instrument, SYBR Green or TaqMan Master Mix.
    • Validated primer pairs for target and housekeeping genes (e.g., GAPDH, ACTB).
  • Method:
    • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow to adhere. Pre-treat cells with a range of this compound concentrations (e.g., 0.1 - 10 µM) for a defined period (e.g., 6-24 hours). Include a vehicle control (e.g., DMSO).
    • RNA Extraction: Lyse cells and extract total RNA according to the manufacturer's protocol. Determine RNA concentration and purity using a spectrophotometer.
    • cDNA Synthesis: Reverse transcribe equal amounts of RNA (e.g., 1 µg) from each sample into cDNA.
    • qPCR Setup and Run: Prepare qPCR reactions containing cDNA, master mix, and gene-specific primers. Run the qPCR program with standard cycling conditions (denaturation, annealing, extension).
    • Data Analysis: Calculate fold changes in gene expression using the 2^(-ΔΔCt) method, normalizing the cycle threshold (Ct) values of target genes to housekeeping genes and comparing them to the vehicle control.
  • Notes: Dose-response and time-course experiments are recommended. The reproducibility of findings in primary cells, as done in the renal study [5], strengthens conclusions.
Protocol: Analysis of Nrf2 Nuclear Translocation by Confocal Microscopy

This protocol assesses the functional outcome of Nrf2 pathway activation by visualizing the translocation of Nrf2 from the cytoplasm to the nucleus.

  • Objective: To visually confirm Nrf2 activation by detecting its accumulation in the nucleus following this compound treatment.
  • Materials:
    • Cells grown on glass coverslips in culture dishes.
    • This compound and vehicle control.
    • Phosphate-Buffered Saline (PBS), paraformaldehyde (fixative), Triton X-100 (permeabilization agent).
    • Blocking solution (e.g., serum or BSA in PBS).
    • Primary antibody against Nrf2.
    • Fluorescently-labeled secondary antibody.
    • DAPI (4',6-diamidino-2-phenylindole) for nuclear staining.
    • Mounting medium and confocal microscope.
  • Method:
    • Cell Treatment: Treat cells on coverslips with this compound (e.g., 1-5 µM) for 1-4 hours.
    • Fixation and Permeabilization: Wash cells with PBS, fix with 4% paraformaldehyde for 15 min, and permeabilize with 0.1% Triton X-100 for 10 min.
    • Immunostaining: Block cells with blocking solution for 1 hour. Incubate with primary anti-Nrf2 antibody diluted in blocking solution overnight at 4°C. Wash and incubate with fluorescent secondary antibody for 1 hour at room temperature in the dark.
    • Nuclear Staining and Mounting: Incubate with DAPI solution for 5-10 minutes to stain nuclei. Wash and mount the coverslips onto glass slides.
    • Imaging and Analysis: Image cells using a confocal microscope. In vehicle-treated cells, Nrf2 signal should be diffuse/cytoplasmic. In this compound-treated cells, a clear intense nuclear fluorescence of Nrf2 should be observed, co-localizing with DAPI [5].
  • Notes: Include a control with a non-specific IgG to confirm antibody specificity. Optimize antibody concentrations and incubation times for your specific cell type.

The workflow for these key experiments is summarized in the following diagram.

G Start In Vitro Experimental Workflow Culture Cell Culture & Seeding Start->Culture Treatment Treatment with This compound Culture->Treatment Branch Choose Analysis Method Treatment->Branch RNA mRNA Expression (qPCR) Branch->RNA Path A ProteinLoc Protein Localization (Immunofluorescence) Branch->ProteinLoc Path B Harvest1 Harvest Cells for RNA RNA->Harvest1 Harvest2 Fix Cells on Coverslips ProteinLoc->Harvest2 Analyze1 Analyze Data (2^(-ΔΔCt)) Harvest1->Analyze1 Analyze2 Image & Analyze (Confocal Microscopy) Harvest2->Analyze2

Research Applications and Integrated Workflows

Beyond the core protocols above, this compound is a tool for complex research applications.

  • Investigating Ferroptosis: this compound has been shown to inhibit ferroptosis, an iron-dependent form of cell death, in renal tubular epithelial cells. This is mediated via Nrf2-dependent upregulation of SLC7A11 and subsequent increases in glutathione synthesis [5]. Assays measuring lipid peroxidation (e.g., with BODIPY 581/591 C11 dye), intracellular iron, and GSH levels can be combined with gene expression analysis in this context.
  • Cancer Research: In colorectal cancer models, this compound's antiproliferative effects are linked to inhibition of the PI3K signaling pathway and induction of oxidative stress [6]. Integrating gene expression analysis (e.g., of Nrf2 targets) with Western blotting for PI3K/p-PI3K, cell cycle analysis (propidium iodide staining), and apoptosis assays (Annexin V/PI staining) provides a comprehensive view of its mechanism.
  • Pharmacokinetic and Bioavailability Considerations: Researchers should note that this compound has challenges related to low solubility and bioavailability [2] [4] [3]. Advanced formulations like spray-dried dispersions (SDD) have been developed for clinical trials to improve exposure [2] [3]. This is a critical consideration for planning in vivo studies.

Troubleshooting and Best Practices

  • Cytotoxicity vs. Cytoprotection: The effects of this compound can be context-dependent. It can be cytoprotective in normal cells under oxidative stress (e.g., kidney cells [5]) but cytotoxic in cancer cells [6]. Always correlate gene expression changes with functional viability assays (e.g., MTT).
  • Nrf2-Independent Effects: Interpret results with the awareness that this compound has off-target effects, most notably NF-κB pathway inhibition [2] [3]. Using Nrf2-specific inhibitors (e.g., ML385) or siRNA knockdown is essential to confirm the Nrf2-dependency of observed phenotypes [5].
  • Cell Line Variability: Basal Nrf2 pathway activity and the mutational status of KEAP1 or NFE2L2 (the gene encoding Nrf2) can vary greatly between cell lines, significantly impacting the response to this compound [7]. Genotype your cell lines for these key pathway components.

Conclusion

This compound is a powerful and well-characterized tool for the pharmacological activation of the Nrf2 pathway. The application notes and protocols detailed herein provide researchers with a robust framework for designing experiments to analyze its impact on gene expression and cellular function. By applying these standardized methods, scientists can effectively advance the understanding of this compound's therapeutic potential in renal, oncological, and other oxidative stress-related diseases.

References

bardoxolone methyl animal models pharmacokinetics

Author: Smolecule Technical Support Team. Date: February 2026

Bardoxolone Methyl Application Notes

This compound (BARD), also known as CDDO-Me or RTA 402, is a synthetic oleanane triterpenoid with potent antioxidant and anti-inflammatory properties. It functions primarily as an activator of the transcription factor Nrf2 and an inhibitor of NF-κB signaling [1] [2] [3]. Its applications are being investigated in areas including chronic kidney disease (CKD), cancer, and as a nephroprotectant against chemotherapy-induced kidney injury [2] [4] [3].

Pharmacokinetic Profile in Humans

The following table summarizes key pharmacokinetic parameters from a Phase I clinical trial in patients with advanced solid tumors and lymphomas [1] [2] [3].

Parameter Findings (at MTD of 900 mg/day) Notes
Maximum Tolerated Dose (MTD) 900 mg/day Dose-limiting toxicity (DLT) was reversible liver transaminase elevation [1].
Absorption Slow and saturable Oral absorption is dose-dependent and saturable at high doses (600–1300 mg/day) [2] [3].
T~max~ 4.1 ± 3.4 hours Time to reach maximum plasma concentration at 900 mg dose [3].
Terminal Half-life (t~1/2~) 39 ± 20 hours Supports once-daily dosing [2] [3].

| Steady-State Plasma Levels| Trough: 8.8 ± 4.3 ng/mL Peak: 24.7 ± 13.3 ng/mL | Peak-to-trough ratio of ~2.8 indicates relatively stable exposure [3]. | | Interpatient Variability | 39–77% | High variability was observed in pharmacokinetic parameters [3]. |

Molecular Mechanisms of Action

BARD exerts its effects through multiple interconnected signaling pathways. The diagram below illustrates the core Nrf2-mediated antioxidant response and the NF-κB-mediated anti-inflammatory response.

G BARD This compound (BARD) Keap1 Keap1 BARD->Keap1 Binds Cys residues disrupts complex IKK IKKβ BARD->IKK Binds Cys-179 inhibits activation Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Ubiquitination & Degradation (Basal) Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Stabilized & Translocates to Nucleus ARE Antioxidant Response Element (ARE) Nrf2_active->ARE TargetGenes Antioxidant & Detoxification Genes (NQO1, HO-1, GCLC, GST) ARE->TargetGenes Transcription NFkB_inactive NF-κB (Inactive) IKK->NFkB_inactive Phosphorylation & Activation (Basal) NFkB_active NF-κB (Active) NFkB_inactive->NFkB_active Inflammation Pro-inflammatory Cytokines NFkB_active->Inflammation Transcription

The core mechanisms are:

  • Nrf2 Pathway Activation: Under basal conditions, Keap1 targets Nrf2 for proteasomal degradation. BARD binds to cysteine residues on Keap1, disrupting the Keap1-Nrf2 complex. This stabilizes Nrf2, allowing it to translocate to the nucleus, bind to Antioxidant Response Elements (ARE), and drive the expression of cytoprotective genes like NQO1, HO-1, and GCLC [2] [4] [3].
  • NF-κB Pathway Inhibition: BARD directly binds to Cys-179 on IκB kinase (IKKβ), inhibiting its activity. This prevents the phosphorylation and degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-inflammatory genes [2] [3].
Protocol: Nephroprotection in a Tumor-Bearing Mouse Model

This protocol is based on a 2025 study that demonstrated BARD's efficacy in protecting against cisplatin-induced acute kidney injury (AKI) in tumor-bearing mice without interfering with the chemotherapeutic efficacy of cisplatin [4].

Objective

To evaluate the nephroprotective effects of BARD in a multidose, tumor-bearing mouse model of cisplatin-induced AKI.

Experimental Workflow

The following diagram outlines the key stages of the experimental protocol.

G Step1 1. Tumor Engraftment (CMT167 lung carcinoma cells) into C57BL/6J male mice Step2 2. Group Assignment & Treatment (4 weeks) Step1->Step2 Step3 3. Sample Collection & Analysis (Weekly and at endpoint) Step2->Step3 Group1 Cisplatin + Vehicle Step2->Group1 Group2 Cisplatin + BARD Step2->Group2 Group3 Vehicle Control Step2->Group3 Step4 4. Key Outcome Measures Step3->Step4 Survival Survival Step4->Survival Kidney Kidney Injury Step4->Kidney Tumor Tumor Burden Step4->Tumor Histo Histopathology Step4->Histo

Materials and Reagents
  • Animals: Male C57BL/6J mice (8-10 weeks old) [4].
  • Cell Line: CMT167 murine lung carcinoma cells [4].
  • Drugs:
    • Cisplatin (dissolved in saline) [4].
    • This compound (dissolved in a vehicle of 34.5% PEG-300, 30% DMSO, 30% saline, 5% propylene glycol, and 0.5% Tween-80) [4].
Detailed Methodology
  • Tumor Engraftment: Inoculate mice with CMT167 cells subcutaneously and allow tumors to establish [4].
  • Treatment Regimen:
    • Cisplatin Administration: Administer cisplatin intraperitoneally at a dose of 10-15 mg/kg, once per week for 4 weeks [4].
    • BARD Co-treatment: Administer BARD orally, typically at a dose of 10-30 mg/kg/day, for the duration of the cisplatin treatment period. The specific dosing and schedule should be optimized based on the study objectives [4].
    • Control Groups:
      • Cisplatin + Vehicle
      • Cisplatin + BARD
      • Vehicle control (no cisplatin, no BARD)
  • Sample Collection:
    • Urine: Collect weekly for analysis of Kidney Injury Molecule-1 (KIM-1) [4].
    • Blood: Collect at the endpoint to measure Serum Creatinine (SCr) [4].
    • Tissue: Harvest kidney and tumor tissues at the endpoint for histopathological examination [4].
  • Key Outcome Assessments:
    • Survival: Monitor and record survival rates throughout the study [4].
    • Renal Function & Injury: Quantify urinary KIM-1 (early biomarker) and SCr (functional marker) [4].
    • Tumor Efficacy: Measure tumor volume regularly to ensure BARD does not compromise cisplatin's antitumor effect [4].
    • Histopathology: Score kidney tissues for tubular injury, cast formation, and inflammation [4].
Expected Results

Co-treatment with BARD should significantly improve survival, prevent the rise in urinary KIM-1 and SCr levels, and reduce histological kidney damage compared to the cisplatin-alone group. Critically, tumor reduction should be equivalent between the cisplatin-alone and cisplatin+BARD groups, confirming no interference with chemotherapy efficacy [4].

Conclusion

This compound is a promising therapeutic agent with a well-characterized mechanism of action targeting the Nrf2 and NF-κB pathways. The provided data and detailed protocol offer a foundation for researchers to explore its application, particularly in mitigating chemotherapy-induced nephrotoxicity. Further studies can build upon this framework to optimize dosing and expand into other disease models.

References

Application Notes: Bardoxolone Methyl as a Chemotherapy Adjunct

Author: Smolecule Technical Support Team. Date: February 2026

The primary application of bardoxolone methyl (BARD) in combination with chemotherapy, specifically cisplatin, is to prevent acute kidney injury (AKI). This approach leverages BARD's antioxidant and anti-inflammatory properties to protect renal function while allowing for the full administration of chemotherapy cycles [1].

  • Mechanistic Rationale: Cisplatin nephrotoxicity is driven by oxidative stress and inflammation in renal tubular cells [1]. BARD is a potent activator of the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway. By disrupting the Keap1-Nrf2 interaction, BARD promotes Nrf2 translocation to the nucleus, where it upregulates the expression of a battery of cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1) [2] [3] [4]. Concurrently, BARD inhibits the pro-inflammatory NF-κB pathway [2] [3]. This dual action enhances cellular resilience to oxidative stress and reduces inflammation, thereby shielding the kidneys from cisplatin-induced damage [1].
  • Key Supporting Evidence: A pivotal 2025 study in a tumor-bearing mouse model demonstrated that co-treatment with BARD and cisplatin significantly improved survival rates and reduced clinical markers of kidney injury, such as urinary KIM-1 and serum creatinine, compared to cisplatin alone. Crucially, BARD did not diminish cisplatin's antitumor efficacy [1].

Quantitative Data Summary

The table below summarizes key quantitative findings from preclinical and clinical studies on this compound.

Study Type Key Findings Reference

| Preclinical (Mouse Model) | Survival: BARD + cisplatin significantly improved survival vs. cisplatin alone (p=0.01). Kidney Function: Prevented rise in urinary KIM-1 (p<0.01) and serum creatinine (p<0.01). Tumor Response: No interference with cisplatin's tumor reduction effect. [1] | [1] | | Clinical (Phase I Trial) | Dosing: Maximum Tolerated Dose (MTD) established at 900 mg/day. Pharmacokinetics: Slow, saturable absorption; long terminal half-life (~39 hours at 900 mg/day); high interpatient variability. [5] | [5] | | Preclinical (In Vitro, Colorectal Cancer) | Cytotoxicity: Inhibited HCT116 and RKO cell proliferation (IC50: 3.17 µM and 7.64 µM, respectively). Apoptosis: Induced apoptosis in over 30% of cells. Mechanism: Suppressed PI3K signaling and increased ROS. [6] | [6] |

Detailed Experimental Protocols

Protocol 1: In Vivo Assessment in a Tumor-Bearing Mouse Model

This protocol is adapted from a 2025 study investigating BARD as a nephroprotectant against cisplatin-induced AKI [1].

  • 1. Animal Model Preparation
    • Utilize immunocompetent mice (e.g., C57BL/6J).
    • Engraft with a relevant cancer cell line (e.g., CMT167 murine lung carcinoma cells) to establish tumors.
  • 2. Treatment Regimen
    • Cisplatin: Administer intraperitoneally once weekly for 4 weeks at a dose of 5–15 mg/kg.
    • This compound: Co-administer via oral gavage. A typical dose used in the study was dissolved in a vehicle of 34.5% PEG-300, 30% DMSO, 30% saline, 5% propylene glycol, and 0.5% Tween-80.
    • Control Groups: Include groups for vehicle, cisplatin alone, and BARD alone.
  • 3. Endpoint Analysis
    • Survival: Monitor and record survival rates throughout the study.
    • Renal Function: Collect urine and serum at baseline and weekly to measure biomarkers.
      • Urinary KIM-1: A sensitive biomarker for early kidney injury.
      • Serum Creatinine (SCr): A standard measure of kidney function.
    • Tumor Burden: Measure tumor volume regularly to ensure cisplatin's anti-tumor activity is not compromised.
    • Histopathology: Perform histological analysis on kidney tissues after sacrifice to assess tubular damage.
Protocol 2: In Vitro Assessment of Anti-Cancer Mechanisms

This protocol is based on a 2025 study investigating the effects of BARD on colorectal cancer (CRC) cells [6].

  • 1. Cell Culture
    • Use human CRC cell lines (e.g., HCT116, RKO).
    • Maintain cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin/streptomycin at 37°C with 5% CO₂.
  • 2. Cell Proliferation Assay (MTT)
    • Seed cells in 96-well plates and treat with a gradient of BARD concentrations for 48 hours.
    • Add MTT solution and incubate. Measure absorbance at 490 nm to determine cell viability and calculate IC50 values.
  • 3. Apoptosis Analysis (Flow Cytometry)
    • Treat cells with BARD at the IC50 concentration for 48 hours.
    • Harvest cells, stain with FITC-Annexin V and propidium iodide (PI), and analyze using flow cytometry to quantify apoptotic cells.
  • 4. Western Blot Analysis
    • Lyse treated cells and extract proteins.
    • Separate proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with antibodies against targets of interest (e.g., p-PI3K, PI3K, GAPDH as a loading control).

Signaling Pathway and Experimental Workflow

The following diagrams, generated using Graphviz, illustrate the core mechanism of this compound and the workflow for the in vivo protocol.

Diagram 1: this compound Mechanism of Action

This diagram illustrates the Nrf2-mediated cytoprotective mechanism of this compound in a renal tubular cell [2] [3] [4].

BARD This compound (BARD) Keap1 Keap1 BARD->Keap1  Binds and Inhibits Nrf2 Nrf2 Keap1->Nrf2  Represses Ubiquitination Ubiquitination & Proteasomal Degradation Nrf2->Ubiquitination  Without BARD ARE Antioxidant Response Element (ARE) Nrf2->ARE  Translocates to Nucleus HO1 HO-1, NQO1, GCL ARE->HO1  Activates Transcription Cytoprotection Cytoprotective Gene Expression HO1->Cytoprotection

Diagram 2: In Vivo Combination Therapy Workflow

This diagram outlines the experimental workflow for evaluating the nephroprotective effect of BARD in a tumor-bearing mouse model treated with cisplatin [1].

Start Start: Establish Tumor Model Group Randomize into Treatment Groups Start->Group G1 Group 1: Cisplatin + Vehicle Group->G1 G2 Group 2: Cisplatin + BARD Group->G2 G3 Group 3: BARD only Group->G3 G4 Group 4: Vehicle only Group->G4 Treat Administer Treatment (4 weekly cycles) G1->Treat G2->Treat G3->Treat G4->Treat Monitor Weekly In-Life Monitoring Treat->Monitor SCr Serum Creatinine Monitor->SCr KIM1 Urinary KIM-1 Monitor->KIM1 Tumor Tumor Volume Monitor->Tumor End Terminal Analysis SCr->End KIM1->End Tumor->End Histo Kidney Histopathology End->Histo

Critical Considerations for Clinical Translation

While preclinical data is promising, translating BARD and chemotherapy combination therapy requires careful consideration of several factors:

  • Dosing and Scheduling: The sequence and timing of BARD administration relative to chemotherapy are critical. Pre-treatment with BARD may be necessary to pre-emptively upregulate cytoprotective pathways before cisplatin exposure [1].
  • Pharmacokinetic Profile: BARD exhibits non-linear, dose-dependent pharmacokinetics and a long terminal half-life (~39 hours) [2] [5]. Dosing schedules must account for this to avoid accumulation and manage high inter-patient variability.
  • Tumor Type Context: The anti-cancer effects of BARD itself are context-dependent. In some cancers, Nrf2 activation can be pro-oncogenic, a phenomenon known as "Nrf2 addiction". Therefore, the net effect of combining BARD with chemotherapy must be rigorously evaluated for each specific cancer type [2].
  • Safety Monitoring: Although BARD was well-tolerated in a Phase I cancer trial, past clinical trials in chronic kidney disease patients reported concerns about cardiovascular adverse events. Rigorous safety monitoring, particularly of cardiovascular parameters, is essential [7] [5].

References

Known Heart Failure Risk with Bardoxolone Methyl

Author: Smolecule Technical Support Team. Date: February 2026

The primary source of safety information comes from the phase 3 BEACON trial, which was terminated early due to a higher rate of heart failure events in the bardoxolone methyl group compared to the placebo group. Further analysis identified that these events were related to fluid retention and occurred predominantly in a subpopulation of patients with specific, identifiable risk factors at baseline [1] [2].

The table below summarizes the key risk factors and the associated increase in heart failure risk from the BEACON trial analysis.

Risk Factor Effect on Heart Failure Risk with this compound Risk in Patients Without These Factors
Elevated baseline B-type natriuretic peptide (BNP) Increased the risk of heart failure by 60% in patients with these risk factors [1] [2]. The risk for heart failure events was similar (about 2%) between this compound- and placebo-treated patients [1] [2].
Previous hospitalization for heart failure

A separate thorough QT study in healthy subjects concluded that this compound, at therapeutic (20 mg) and supratherapeutic (80 mg) doses, did not affect the QTcF interval, suggesting the heart failure events are not due to drug-induced arrhythmia from QT prolongation [3].

Risk Mitigation Strategies for Clinical Experiments

For researchers designing clinical trials or other experimental protocols with this compound, the following mitigation strategies are recommended based on the post-hoc analysis of the BEACON trial.

Patient Selection and Exclusion Criteria
  • Key Exclusion Criteria: Do not enroll patients with elevated baseline B-type natriuretic peptide (BNP) or a previous hospitalization for heart failure [1] [2]. These two factors are the strongest predictors of heart failure events.
  • Careful Screening: Implement rigorous screening processes to identify these risk factors during the participant selection phase [1].
Monitoring Protocols During Treatment
  • Vigilant Monitoring: Closely monitor all participants, especially during the first 4 weeks of treatment, as this was the period when heart failure events emerged in the BEACON trial [3].
  • Focus on Fluid Status: Pay particular attention to signs and symptoms of fluid overload [1]. The study analysis concluded that future trials would require "careful selection of participants and vigilant monitoring of the study drug... to mitigate the risk of heart failure" [1].

Experimental & Mechanistic Context

To support your technical understanding, the diagrams below summarize the drug's mechanism of action and a recommended risk assessment workflow.

workflow Start Patient Screening CheckBNP Check Baseline BNP Start->CheckBNP CheckHFHx Check Heart Failure Hospitalization History CheckBNP->CheckHFHx HighRisk High Risk Profile Exclude from study CheckHFHx->HighRisk Elevated BNP OR Prior HF Hosp. LowRisk Low Risk Profile Consider for enrollment CheckHFHx->LowRisk No risk factors Monitor Vigilant Monitoring (Especially first 4 weeks) LowRisk->Monitor

Diagram: Risk Assessment Workflow for Patient Enrollment. Based on analysis from the BEACON trial, patients with either elevated baseline BNP or a prior heart failure hospitalization should be excluded from studies involving this compound [1] [2].

Diagram: Proposed Molecular Mechanism of this compound. BARD activates the Nrf2 pathway by binding to Keap1, leading to Nrf2 stabilization and nuclear translocation. This promotes the expression of antioxidant genes, contributing to cytoprotective effects observed in preclinical models [4] [5].

Key Takeaways for Researchers

  • The heart failure risk is manageable: It is largely confined to a identifiable patient subgroup with specific risk factors (elevated BNP, prior HF hospitalization) [1] [2].
  • Mechanism is fluid overload, not direct cardiotoxicity: Evidence points to fluid retention rather than direct damage to the heart muscle or electrical activity [1] [3].
  • Implement strict protocols: Your experimental designs should include strict exclusion criteria and proactive monitoring plans for fluid status to mitigate this known risk [1].

References

Technical Support: Bardoxolone Methyl and Fluid Overload

Author: Smolecule Technical Support Team. Date: February 2026

Q1: What are the key risk factors for developing heart failure or fluid overload with bardoxolone methyl? Clinical trial data has identified two primary risk factors that significantly increase the chance of heart failure (HF) or fluid overload events [1].

  • Elevated Baseline B-type Natriuretic Peptide (BNP): A level greater than 200 pg/ml is a key predictor.
  • Previous Hospitalization for Heart Failure: A history of HF requiring inpatient care.

One analysis found that patients with both of these risk factors had a substantially higher risk of HF events when treated with this compound compared to placebo [1]. For patients without these risk factors, the incidence of HF events was similar between the this compound and placebo groups (approximately 2%) [1].

Q2: What is the underlying mechanism, and why does fluid overload occur? The exact mechanism is not fully understood, but the effects are clinically associated with fluid retention [1]. Some researchers have theorized that the observed increase in estimated glomerular filtration rate (eGFR) could be accompanied by hyperfiltration and glomerular hypertension, which might contribute to cardiovascular complications [2]. It's important to note that this compound also functions as an antioxidant by activating the Nrf2 pathway, but this is distinct from its side effect of fluid overload [2].

Q3: What patient monitoring and management strategies are recommended? Future clinical trials and clinical use require careful selection of participants and vigilant monitoring to mitigate risks [1].

  • Screening Phase: Exclude high-risk patients. Do not administer this compound to patients with a BNP > 200 pg/ml or a prior history of heart failure hospitalization [1].
  • Treatment Phase: Closely monitor for signs of fluid overload, such as peripheral edema, rapid weight gain, or shortness of breath. One study reported peripheral edema as a common but mild and self-limiting adverse event in a lower-risk population [3].
  • General Monitoring: Be aware that increases in the urinary albumin-to-creatinine ratio (UACR) have been observed in patients taking this compound [3].

The table below summarizes the core risk factors and management strategies based on clinical trial evidence.

Aspect Details Clinical Evidence & Recommendations
Primary Risk Factors Elevated BNP (>200 pg/ml) [1] Prior hospitalization for heart failure [1]
Reported Adverse Events Heart failure events, Fluid overload Events were often clinically associated with fluid retention [1].
Key Management Strategy Contraindication: Do not use in patients with identified risk factors [1]. Vigilant Monitoring: Watch for signs of fluid overload during treatment [1].
Other Lab Findings Increased eGFR [3] Increased urinary albumin-to-creatinine ratio (UACR) [3]

Experimental Protocol & Risk Assessment Logic

For laboratories conducting research on this compound, implementing a standardized screening protocol is critical. The following workflow, generated using Graphviz, outlines a logical decision tree for patient eligibility based on the known risk factors.

Start Patient Screening for This compound Study BNP Baseline BNP > 200 pg/ml? Start->BNP HxHF History of Hospitalization for Heart Failure? BNP->HxHF Yes LowRisk Low-Risk Patient Consider for Enrollment with Vigilant Monitoring BNP->LowRisk No HighRisk High-Risk Patient Do Not Enroll HxHF->HighRisk Yes HxHF->LowRisk No

The diagram illustrates that a patient should only be considered for enrollment if they have neither of the two key risk factors. The presence of either risk factor should exclude a patient from treatment to mitigate the risk of serious adverse events.

Key Takeaways for Researchers

  • Strict Patient Screening is Paramount: The most effective strategy to prevent fluid overload is to avoid administering this compound to patients with elevated BNP (>200 pg/ml) or a history of heart failure hospitalization [1].
  • Monitor for Other Biomarkers: Even in selected patients, be vigilant for other changes, such as an increase in the urinary albumin-to-creatinine ratio, which has been associated with the drug [3].
  • Understand the Mechanism: While the drug activates the antioxidant Nrf2 pathway, the side effect of fluid overload appears to be related to a different mechanism, potentially involving hemodynamic changes in the kidney [2].

References

bardoxolone methyl liver transaminase elevation

Author: Smolecule Technical Support Team. Date: February 2026

Mechanisms of Transaminase Elevation

The following table summarizes the key mechanisms and evidence supporting the on-target induction of transaminases.

Mechanism Supporting Evidence Key Research Findings
Nrf2-Mediated Transcriptional Upregulation [1] [2] Gene Expression Analysis: Dose-dependent increase in mRNA of ALT and AST isoforms in bardoxolone methyl-treated human cell lines (e.g., HepG2, SK-HEP-1). [1] In HuH-7 cells, this compound (1000 nM) increased mRNA of ALT1 (~4-fold), ALT2 (~2.5-fold), and AST1 (~2-fold). [1]
Correlation with Nrf2 Pathway Activity [1] Animal Models: Positive correlation between Nrf2 status and aminotransferase expression in mouse liver and kidney tissue. [1] Keap1-knockdown mice (high Nrf2) showed increased serum ALT and liver ALT1 mRNA vs. wild-type. Nrf2-null mice showed reduced levels. [1]
Distinction from Drug-Induced Liver Injury (DILI) [1] [2] Clinical Trial Data (BEACON): Elevations were maximal at 4 weeks, largely reversible by 48 weeks, and not associated with increased bilirubin. [1] No cases met Hy's Law criteria (ALT >3x ULN + Bilirubin >2x ULN). [1] [2] Two patients had ALT >10x ULN and were discontinued; elevations resolved after drug withdrawal. [1]

Experimental Protocols for Investigation

To confirm whether transaminase elevations in your models are related to Nrf2 activation, you can implement the following experimental approaches.

Protocol 1: Differentiating On-Target Induction from Hepatotoxicity

This workflow helps determine the mechanism behind observed ALT/AST elevations. [1] [2]

1. In Vitro Gene Expression Analysis

  • Cell Lines: Use relevant human hepatic cell lines (e.g., HepG2, HuH-7, SK-HEP-1).
  • Treatment: Treat cells with this compound (e.g., 1-1000 nM) or vehicle control for 16-24 hours.
  • mRNA Quantification: Isolate RNA and perform RT-qPCR using primers specific for human aminotransferase isoforms (GPT/ALT1, GPT2/ALT2, GOT1/AST1, GOT2/AST2). Use RPS9 or RPL19 as a housekeeping gene. [1]
  • Expected Outcome: A dose-dependent increase in aminotransferase mRNA supports an on-target induction mechanism.

2. Complementary Hepatotoxicity Marker Assessment

  • Biomarker Measurement: In parallel to ALT/AST, analyze biomarkers more specific to hepatocyte injury.
  • GLDH (Glutamate Dehydrogenase): This mitochondrial enzyme is liver-specific and its elevation in serum is a stronger indicator of hepatocyte death than ALT. [2]
  • Interpretation: A significant rise in ALT/AST without a concomitant rise in GLDH supports the hypothesis of enzyme induction without cytotoxicity. A rise in both suggests potential hepatotoxicity.
Protocol 2: In Vivo Model Correlation

Procedure:

  • Utilize genetic mouse models with varying Nrf2 pathway activity (e.g., Nrf2-null, Keap1-knockdown) alongside wild-type controls.
  • Treat cohorts with this compound or vehicle.
  • Collect serum for ALT/AST measurement and liver/kidney tissue for mRNA analysis of aminotransferase isoforms. [1]
  • Expected Outcome: this compound should cause a smaller increase (or a decrease) in serum ALT in Nrf2-null mice and a more pronounced increase in Keap1-knockdown mice compared to wild-types, confirming pathway-specific regulation.

Visualizing the Mechanism and Investigation Strategy

The diagram below illustrates the proposed mechanism for transaminase elevation and the experimental strategy to confirm it.

cluster_mechanism Mechanism of Transaminase Elevation cluster_investigation Experimental Investigation Strategy BM This compound Keap1 KEAP1 Protein BM->Keap1 Binds to Nrf2_inactive Nrf2 (Inactive) Keap1->Nrf2_inactive Releases Nrf2_active Nrf2 (Active) Nrf2_inactive->Nrf2_active Stabilizes Nucleus Nucleus Nrf2_active->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nrf2_active->ARE Binds to Transcription Transcription Activation ARE->Transcription ALT_AST_mRNA ↑ ALT & AST mRNA Transcription->ALT_AST_mRNA ALT_AST_Serum ↑ Serum ALT & AST ALT_AST_mRNA->ALT_AST_Serum Translation & Release Exp1 In Vitro: Measure ALT/AST mRNA in cell lines post-treatment Conclusion_Safe Conclusion: On-Target Effect (Low DILI Risk) Exp1->Conclusion_Safe ↑ mRNA Exp2 In Vitro/Clinical: Measure GLDH as a hepatocyte death marker Exp2->Conclusion_Safe GLDH Normal Conclusion_Toxic Conclusion: Hepatotoxicity (High DILI Risk) Exp2->Conclusion_Toxic GLDH Elevated Exp3 In Vivo: Correlate changes in Nrf2 pathway activity models Exp3->Conclusion_Safe Correlation with Nrf2 activity

Key Considerations for Researchers

  • Clinical Context is Crucial: The increase in serum ALT/AST must be interpreted with other liver safety parameters. The absence of a concomitant rise in total bilirubin is a critical differentiator from true DILI. [1] [2]
  • Regulatory Perspective: Be aware that regulatory bodies like the FDA may still view significant ALT elevations (>8x ULN) as a potential risk, requiring discontinuation per trial guidelines. Providing robust data on mechanism is key to the development path. [2]
  • Dose Dependency: The effects of this compound are dose-context dependent. At low (nanomolar) concentrations, it is cytoprotective and induces antioxidant genes. At higher (micromolar) concentrations, it can induce apoptosis and increase reactive oxygen species in cancer cells. [3] [4]

References

bardoxolone methyl albuminuria creatinine ratio increase

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • Why does bardoxolone methyl cause an initial increase in UACR? Post-hoc analyses of clinical trials indicate that the initial UACR increase is directly related to the drug's effect of rapidly improving the estimated glomerular filtration rate (eGFR) [1] [2]. As filtration increases, the albumin clearance also increases, which is reflected in the urine. This challenges the conventional view that UACR increases universally signify kidney harm [1].

  • Does the UACR increase persist over time? No, the initial rise in UACR tends to attenuate after approximately six months of continuous treatment [1] [2].

  • Does the UACR increase indicate kidney damage? Evidence suggests that in this specific context, the UACR increase does not indicate damage. In fact, when albuminuria is indexed to the improved eGFR, this compound shows a significant decrease compared to placebo [1] [2]. Furthermore, post-hoc analyses from the BEACON trial indicated that patients treated with the drug were significantly less likely to experience a composite renal endpoint (≥30% decline in eGFR, eGFR <15 mL/min/1.73 m², or end-stage renal disease) [3].

  • What is the most critical safety concern with this compound? The major safety concern identified in the BEACON trial was an increased risk of early heart failure events attributed to fluid overload [1] [4]. This led to the trial's termination. Subsequent research has identified patients with elevated baseline B-type natriuretic peptide (BNP) levels (>200 pg/mL) or a prior history of heart failure hospitalization as being at higher risk [4].

Summary of Key Clinical Data

The table below summarizes quantitative findings from major trials to aid in your experimental design and data interpretation.

Trial / Analysis Patient Population Key Finding on UACR Key Finding on GFR Primary Safety Concern
BEACON (Phase 3) [1] [3] Type 2 Diabetes & CKD Stage 4 Initial increase, attenuated after 6 months [1] Sustained increase in eGFR [3] Increased heart failure events due to fluid overload [1]
BEACON Post-Hoc [1] [2] Type 2 Diabetes & CKD Stage 4 Significant decrease when indexed to eGFR [1] [2] eGFR identified as dominant factor for UACR change [1] -
TSUBAKI (Phase 2) [5] Type 2 Diabetes & CKD Stage 3-4 Increase observed [5] Significant increase in measured GFR (inulin clearance) [5] No heart failure events; lower edema rates in selected patients [5]

Experimental Insights & Mechanisms

For scientists designing experiments, understanding the underlying mechanisms is crucial.

  • Drug Mechanism: this compound is a potent activator of the transcription factor Nrf2 and suppressor of NF-κB [4] [6]. It covalently binds to the Keap1 protein, releasing Nrf2 to translocate to the nucleus and activate genes involved in antioxidant and anti-inflammatory responses [4].
  • Interpretation of UACR/eGFR Relationship: The concomitant rise in UACR and eGFR is likely a hemodynamic effect. By reducing oxidative stress and inflammation in the glomerulus, the drug may improve capillary function and increase the filtration surface area, leading to higher filtration rates and consequently, higher albumin clearance [1]. The TSUBAKI study confirmed that the eGFR increase reflects a true improvement in measured GFR [5].

Experimental Protocol Guidance

When evaluating the effects of this compound in pre-clinical or clinical studies, consider the following protocol:

  • Baseline Measurements: Record precise baseline eGFR and UACR values. Stratify analysis based on baseline cardiac markers (e.g., BNP) and heart failure history, as these are critical safety covariates [4].
  • Monitoring Schedule: Implement frequent monitoring (e.g., every 4 weeks) of UACR, eGFR, and body weight (to detect fluid overload) for the first 12-16 weeks [1] [5].
  • Data Analysis:
    • Core Analysis: Always analyze UACR and eGFR trajectories together over time. Do not interpret UACR in isolation.
    • Advanced Modeling: Use multivariable regression to determine the relationship between changes in eGFR and changes in UACR [1].
    • Indexing: Consider analyzing UACR indexed to eGFR to differentiate the drug's effect from natural disease progression [1] [2].
  • Long-Term Follow-up: Continue measurements at defined intervals (e.g., every 8 weeks) to capture the long-term attenuation of UACR and the persistence of GFR benefits [1].

Mechanistic and Experimental Pathway

The following diagram illustrates the drug's cellular mechanism and the recommended experimental workflow for assessing its renal effects.

G cluster_mechanism Cellular Mechanism of this compound cluster_experimental Experimental Assessment & Interpretation BM This compound Keap1 Keap1 Protein (Inactive) BM->Keap1 Binds to Nrf2_Free Nrf2 Stabilized Keap1->Nrf2_Free Releases Nrf2_Nucleus Nrf2 in Nucleus Nrf2_Free->Nrf2_Nucleus Translocates ARE Binds ARE/EpRE Nrf2_Nucleus->ARE Effects Antioxidant & Anti-inflammatory Response ARE->Effects Start Administer This compound Monitor Monitor Key Parameters Start->Monitor eGFR_Up eGFR ↑ Monitor->eGFR_Up Expected Result UACR_Up UACR ↑ Monitor->UACR_Up Expected Result Interpret Integrated Data Interpretation eGFR_Up->Interpret UACR_Up->Interpret Conclusion Conclusion: Improved GFR (Not Kidney Injury) Interpret->Conclusion

References

bardoxolone methyl drug interactions monitoring

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Potential Interactions

Bardoxolone methyl exerts its effects through multiple pathways. Understanding these is key to anticipating potential drug interactions.

G Bardoxolone This compound Keap1 Keap1 Protein Bardoxolone->Keap1 Modifies Cysteine Residues IKK IκB Kinase (IKK) Bardoxolone->IKK Direct Inhibition Nrf2 Nrf2 Transcription Factor Keap1->Nrf2 Releases Inhibition ARE Antioxidant Response Element (ARE) Nrf2->ARE Binds to TargetGenes Antioxidant & Detoxification Genes (e.g., NQO1, HO-1) ARE->TargetGenes Activates Transcription NFkB NF-κB Pathway (Inhibition) IKK->NFkB Suppresses Activation

The diagram above illustrates the core mechanisms [1] [2] [3]:

  • Nrf2 Pathway Activation: this compound modifies key cysteine residues on the Keap1 protein, leading to Nrf2 stabilization. Nrf2 then translocates to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the transcription of over 250 cytoprotective genes, including NAD(P)H quinone oxidoreductase 1 (NQO1) and heme oxygenase-1 (HO-1) [4] [1] [2].
  • NF-κB Pathway Inhibition: The drug directly inhibits IκB kinase (IKK), preventing the activation of the pro-inflammatory NF-κB pathway and the expression of downstream cytokines [1] [2] [3].

Potential Interaction Risks based on Mechanism:

  • Interference with Chemotherapeutics: As Nrf2 activation can enhance cellular detoxification and survival, this compound might theoretically antagonize the oxidative stress-induced apoptosis caused by some chemotherapeutic agents [5] [1].
  • Interaction with Other NRF2 Activators: Concomitant use with other NRF2 modulators (e.g., dimethyl fumarate, omaveloxolone, sulforaphane) could lead to an exaggerated antioxidant effect, the clinical significance of which is not yet clear [4].

Pharmacokinetics & Clinical Safety Monitoring

While specific drug-drug interaction studies are scarce, clinical trials have established pharmacokinetic parameters and identified key safety monitoring areas.

Table 1: Key Pharmacokinetic Parameters (Phase I Trial Data) [6] [1]

Parameter Value at 900 mg/day (Mean ± SD or Median ± SD) Notes
Tmax 4.1 ± 3.4 hours Time to reach maximum plasma concentration. Slow, saturable absorption.
Cmax,ss 24.7 ± 13.3 ng/mL Peak plasma concentration at steady state. High inter-patient variability (39-54%).
Trough,ss 8.8 ± 4.3 ng/mL Trough plasma concentration at steady state.
Elimination Half-life 39 ± 20 hours Supports once-daily dosing.
Primary Route of Administration Oral A spray-dried dispersion (SDD) formulation is used to improve bioavailability [1].

Table 2: Key Parameters for Clinical Safety Monitoring [6] [7] [3]

Monitoring Area Specific Parameter Rationale & Clinical Context
Cardiovascular B-type Natriuretic Peptide (BNP), Echocardiogram (EF), Signs/Symptoms of Heart Failure The Phase 3 BEACON trial in patients with type 2 diabetes and stage 4 CKD was terminated due to an increased risk of heart failure events. Subsequent trials (e.g., CARDINAL, TSUBAKI) excluded patients with high BNP (>200 pg/mL) or history of heart failure [7] [3].
Hepatic Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST) Reversible, dose-limiting elevations in liver transaminases were observed in early-phase trials [6].
Renal Estimated Glomerular Filtration Rate (eGFR), Serum Creatinine This compound consistently increases eGFR. A characteristic, reversible drop in eGFR is observed upon drug withdrawal [7].
Electrolytes Serum Magnesium Hypomagnesemia has been reported as a common adverse event [3].

Experimental Protocols for Preclinical Research

For laboratory research, here are detailed methodologies for assessing this compound's effects on cancer cells, as described in recent literature.

Protocol 1: Analyzing Apoptosis and Cell Cycle Arrest [5] [8]

This protocol is used to investigate the anti-proliferative effects of this compound.

  • 1. Cell Treatment: Culture human cancer cell lines (e.g., esophageal squamous cell carcinoma Ec109/KYSE70 or chronic myeloid leukemia K562). Treat with varying concentrations of this compound (typically in the low micromolar range) for 24-72 hours. Use DMSO as a vehicle control.
  • 2. Protein Extraction & Western Blotting: Lyse cells and quantify protein concentration. Separate proteins using SDS-PAGE and transfer to a PVDF membrane. Probe with specific primary antibodies against:
    • Apoptosis markers: Bcl-2, Bcl-xl, Bax, cleaved caspase-9, cleaved PARP.
    • Cell cycle regulators: p21, p53.
  • 3. Functional Assays:
    • Flow Cytometry for Cell Cycle: Fix cells and stain with propidium iodide (PI). Analyze DNA content via flow cytometry to determine the percentage of cells in G1, S, and G2/M phases. This compound has been shown to arrest cells in the G2/M phase [5] [8].
    • Apoptosis Assay: Use Annexin V-FITC/PI staining followed by flow cytometry to quantify early and late apoptotic cell populations.

Protocol 2: Inducing and Measuring Autophagy [5] [8]

This protocol assesses the role of autophagy in this compound's mechanism.

  • 1. Treatment and Inhibition: Treat cells with this compound alone and in combination with a known autophagy inhibitor (e.g., chloroquine or wortmannin, a PI3K inhibitor).
  • 2. Western Blot Analysis for Autophagy Markers: Probe cell lysates with antibodies against key autophagy-related proteins, such as LC3-I/II and p62. A conversion from LC3-I to LC3-II and a decrease in p62 indicate autophagy induction.
  • 3. Pathway Analysis: To investigate the upstream signaling, analyze the PI3K/Akt/mTOR pathway, a key regulator of autophagy. This compound treatment typically shows decreased levels of phosphorylated Akt and mTOR (key components of this pathway) [5] [8].

FAQs for Researchers

Q1: What is the typical solvent and storage condition for this compound in lab experiments? this compound is typically dissolved in DMSO to create a stock solution, which is then diluted in cell culture medium for experiments. The final DMSO concentration in cell assays should be kept low (e.g., <0.1%) to avoid cytotoxicity. Aliquot and store the stock solution at -20°C or -80°C, protected from light [5] [8].

Q2: Why does eGFR increase with treatment but drop after withdrawal? The this compound-induced eGFR increase is not solely due to the regeneration of nephrons. A significant component is believed to be hemodynamic, potentially through the reduction of angiotensin II signaling. This effect is reversible, as evidenced by the eGFR returning towards baseline after a 4-week washout period in clinical trials. This does not necessarily indicate permanent kidney damage but reflects the drug's mechanism of action [7] [3].

Q3: Are there any novel drug delivery systems being explored for this compound? Yes, research is ongoing to overcome challenges like low solubility and poor bioavailability. Novel delivery strategies mentioned in a 2025 review include polymeric nanoparticles, liposomes, polymeric micelles, and micro/nano-emulsions. These systems aim to enhance drug delivery efficiency and targeting, though they are still in the preclinical stage [4].

References

bardoxolone methyl clinical trial termination reasons

Author: Smolecule Technical Support Team. Date: February 2026

Why Was the BEACON Trial Stopped?

The Phase 3 BEACON trial, investigating bardoxolone methyl in patients with type 2 diabetes and stage 4 chronic kidney disease, was terminated prematurely after an analysis found a significantly increased risk of heart failure events [1].

  • Primary Safety Finding: The independent data and safety monitoring committee found that patients receiving this compound had a higher rate of hospitalization for heart failure or death from heart failure compared to the placebo group [1]. The hazard ratio was 1.83 (95% CI, 1.32 to 2.55) [1].
  • Lack of Efficacy: The trial also concluded that the drug did not reduce the risk of the primary composite endpoint of end-stage renal disease (ESRD) or death from cardiovascular causes [1].
  • Identified Mechanism: Post-hoc analyses determined that the heart failure events were clinically associated with fluid overload [2] [3].

What Were the Identified Risk Factors?

Subsequent research identified specific patient factors that significantly increased the risk of heart failure events when taking this compound. The table below summarizes these risk factors and the associated findings from the BEACON trial analysis [2].

Risk Factor Observation in BEACON Trial Implication for Future Trials
Elevated B-type Natriuretic Peptide (BNP) (>200 pg/mL) This compound increased heart failure risk by 60% in patients with this and other risk factors [2]. Patients with elevated BNP should be excluded to mitigate heart failure risk [2].
Prior Hospitalization for Heart Failure This history was a key predictor of future heart failure or fluid overload events [2]. Patients with a history of heart failure should be excluded [2].
Absence of Risk Factors In patients without the above risk factors, the heart failure event rate was identical (2%) in both the drug and placebo groups [2]. Careful patient selection is critical for safe administration [2].

This analysis showed that the risk was not uniform but concentrated in a susceptible subpopulation [2].

What Was the Outcome in Alport Syndrome Trials?

Later development focused on Alport syndrome, a rare genetic kidney disease. While the Phase 3 CARDINAL trial met its primary efficacy endpoint by showing a significant increase in eGFR, the drug faced regulatory setbacks due to safety and efficacy questions [4].

  • FDA Advisory Committee: An independent expert committee reviewed the data and unanimously voted that this compound was not effective in slowing the progression of chronic kidney disease in Alport syndrome and that its benefits did not outweigh its risks [5].
  • Complete Response Letter: The US FDA issued a Complete Response Letter, declining to approve the drug for this indication [5].
  • Key Concern: A major point of debate was the nature of the eGFR improvement. Data from the CARDINAL trial showed that the eGFR gains were largely reversed after a 4-week drug withdrawal period at week 52 and week 104 [4]. This reversal led to questions about whether the drug was truly protecting kidney function long-term or primarily causing a hemodynamic effect.

How Does this compound Work?

This compound is a synthetic triterpenoid with a dual mechanism of action targeting cellular stress and inflammation [6].

  • Nrf2 Activator: It activates the transcription factor Nrf2, a master regulator of antioxidant response. Under oxidative stress, Nrf2 moves to the nucleus and binds to the Antioxidant Response Element (ARE), promoting the expression of protective genes that combat oxidative stress and restore mitochondrial function [6] [7].
  • NF-κB Inhibitor: It also inhibits the NF-κB pathway, a key pro-inflammatory signaling pathway. By reducing NF-κB activity, this compound suppresses the expression of various inflammatory cytokines and genes [6].

The following diagram illustrates these pathways and the drug's points of action:

G OxidativeStress Oxidative Stress Keap1 Keap1 OxidativeStress->Keap1 Nrf2 Nrf2 Keap1->Nrf2 Inactivates ARE Antioxidant Response Element (ARE) Nrf2->ARE Activates Cytoprotection Cytoprotective Genes (HO-1, NQO1) ARE->Cytoprotection Transcription Inflammation Inflammatory Stimulus IKKbeta IKKβ Inflammation->IKKbeta NFkB NF-κB IKKbeta->NFkB Activates InflammatoryGenes Pro-inflammatory Genes (COX-2, iNOS) NFkB->InflammatoryGenes Transcription Bardoxolone This compound Bardoxolone->Keap1 Binds & Inhibits Bardoxolone->IKKbeta Binds & Inhibits

Diagram: Dual Mechanism of Action of this compound. The drug activates the protective Nrf2 pathway (blue) and inhibits the pro-inflammatory NF-κB pathway (red).

Troubleshooting Guide for Researchers

For scientists designing future trials with this compound or similar compounds, consider these protocols based on past findings.

Challenge / Issue Recommended Protocol & Mitigation Strategy Key Supporting Evidence

| Heart Failure Risk | Exclusion Criteria: Exclude patients with (1) baseline BNP >200 pg/mL and (2) any prior history of hospitalization for heart failure. Monitoring: Implement vigilant, frequent monitoring for signs of fluid overload, especially in the first 4 weeks of treatment. | [2] [3] | | Interpreting eGFR | Methodology: Use direct GFR measurement methods (e.g., inulin clearance) to confirm that eGFR changes reflect true GFR improvement. Trial Design: Include a drug withdrawal period in the study design to assess the persistence of eGFR effects. | [3] [4] | | Patient Selection | Population Focus: Consider developing the drug in rare, orphan diseases with high unmet need (e.g., Alport syndrome) where the risk-benefit profile may be more favorable. | [7] [4] |

References

bardoxolone methyl adverse events muscle spasms

Author: Smolecule Technical Support Team. Date: February 2026

Known Adverse Events of Bardoxolone Methyl

The following table summarizes the key adverse events associated with this compound treatment, as reported in clinical trials for chronic kidney disease (CKD) [1] [2].

Adverse Event Description & Notes
Muscle Spasms Most frequently reported adverse event; generally mild and dose-related [2].
Hypomagnesemia Occurred in a dose-dependent manner (26% in drug group vs. 5% in placebo) [1].
Weight Loss Significant, unintentional weight loss (7.7-10.1 kg vs. 2.4 kg with placebo) [1].
Increased Albuminuria Paradoxical increase in urinary albumin excretion, potentially linked to intraglomerular pressure [1].
Gastrointestinal Effects More common in the this compound group [2].
Liver Function Disorders Mild, reversible increases in alanine aminotransferase (ALT) levels [1] [2].
Cardiovascular Events In Phase 3 (BEACON trial), increased risk of heart failure led to trial termination [3] [4].

Muscle Spasms: Incidence and Hypothesized Mechanisms

Muscle spasms were the most common adverse event in the Phase 2 BEAM trial. Understanding their incidence and potential causes is crucial for troubleshooting.

Incidence and Characteristics

  • In the BEAM study, muscle spasms were the most frequent adverse event in the this compound groups and were generally mild and dose-related [2].
  • Between 42% to 61% of patients receiving this compound experienced muscle spasms [1].
  • The spasms may be linked to structural damage to muscle fibers and myocytes during the substantial, unintentional weight loss observed in patients [1].

Mechanistic Hypotheses Research points to two primary, non-exclusive mechanisms contributing to muscle spasms:

  • Hypomagnesemia: this compound induces significant, dose-dependent hypomagnesemia (low magnesium levels) [1]. Magnesium is essential for normal nerve transmission and muscle contraction. Its deficiency is a well-known cause of muscle cramps and spasms.
  • Muscle Wasting: The drug causes substantial weight loss. While potentially beneficial if it were solely fat loss, evidence suggests it involves lean body mass, leading to muscle wasting. The spasms may be a symptom of this underlying muscle damage and loss [1].

Experimental Guidance for Investigating Mechanisms

For researchers aiming to investigate the mechanisms behind this compound-induced muscle spasms, the following experimental approaches are recommended.

1. Assessing Magnesium Homeostasis

  • Objective: To determine if this compound treatment disrupts magnesium balance, leading to hypomagnesemia and subsequent spasms.
  • Protocol:
    • In Vivo Model: Use a relevant animal model (e.g., rodent model of CKD).
    • Treatment Groups: Include a control group and groups treated with various doses of this compound.
    • Blood Collection: Collect serial blood samples throughout the study period.
    • Serum Analysis: Measure magnesium ions (Mg²⁺) levels using a clinical chemistry analyzer or colorimetric assays.
    • Correlation: Correlate serum magnesium levels with the observed frequency and severity of muscle spasms or electromyography (EMG) readings.

2. Evaluating Muscle Mass and Integrity

  • Objective: To determine if this compound causes muscle wasting or damage, contributing to spasms.
  • Protocol:
    • In Vivo Model: As above.
    • Weight and Composition: Monitor total body weight and body composition (e.g., using DEXA scan or MRI) to differentiate fat mass from lean mass.
    • Functional Assessment: Conduct functional tests (e.g., grip strength, treadmill exhaustion).
    • Serum Biomarkers: Measure biomarkers of muscle damage, such as creatine kinase (CK) and myoglobin.
    • Histological Analysis: Upon study termination, harvest skeletal muscle (e.g., gastrocnemius, soleus). Process tissues for histology and stain with Hematoxylin and Eosin (H&E) to assess general morphology and signs of necrosis. Use immunohistochemistry for markers of apoptosis (e.g., cleaved caspase-3) and inflammation.

Visualizing Key Signaling Pathways and Effects

The diagram below illustrates the primary molecular mechanisms of this compound and the hypothesized pathways leading to muscle spasms.

FAQs for Laboratory Researchers

Q1: Are the muscle spasms caused by this compound reversible? A1: Clinical trial data indicates that the muscle spasms are generally mild and manageable. However, the underlying issue of muscle wasting could have longer-term implications. The reversibility upon drug discontinuation should be a key parameter in your experimental designs [1] [2].

Q2: What is the proposed link between weight loss and muscle spasms? A2: The substantial weight loss (7.7-10.1 kg in trials) is believed to involve significant loss of lean body mass and skeletal muscle. This muscle wasting can directly cause structural damage to muscle fibers, manifesting as spasms. Furthermore, the associated drop in serum creatinine from reduced muscle mass can misleadingly inflate eGFR readings, which is a critical consideration for pharmacokinetic and efficacy studies [1].

Q3: Has development of this compound been discontinued entirely? A3: Development for kidney diseases has seen major setbacks. The global Phase 3 BEACON trial was terminated early due to heart failure risk [3] [4]. More recently, in May 2023, Kyowa Kirin announced the discontinuation of its Phase 3 program for diabetic kidney disease in Japan after determining that the drug did not reduce the occurrence of end-stage renal disease (ESRD), despite improving eGFR [5].

References

GFR Outcomes: Bardoxolone Methyl vs. Placebo

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the primary efficacy and key safety outcomes from the TSUBAKI study, a Phase 2, randomized, double-blind, placebo-controlled trial in patients with type 2 diabetes and Stage 3-4 Chronic Kidney Disease (CKD) [1].

Outcome Measure Bardoxolone Methyl Group Placebo Group Intergroup Difference (95% CI) P-value
Primary Endpoint: Change in measured GFR (mL/min/1.73 m²) at Week 16 +5.95 (2.29 to 9.60) -0.69 (-3.83 to 2.45) +6.64 P = 0.008
Key Safety Outcomes
• Incidence of peripheral edema 4 patients (mild) 1 patient Not Applicable
• Discontinuation rate (Cohorts G3 & G4) 15 patients 1 patient Not Applicable
• Heart failure events 0 patients 0 patients Not Applicable

> Note: The GFR was measured directly using the inulin clearance method, which is considered a gold standard technique, rather than being estimated (eGFR) [1].

Detailed Experimental Methodology

For researchers to critically evaluate these findings, here are the key details of the experimental protocol from the TSUBAKI study [1]:

  • Study Design: Phase 2, randomized, multicenter, double-blind, placebo-controlled.
  • Participants: Enrolled adults with type 2 diabetes and Stage 3-4 CKD (Cohort G3: n=82, randomized 1:1; Cohort G4: n=38, randomized 2:1). The primary analysis was conducted on Cohort G3.
  • Intervention:
    • This compound or matching placebo was administered orally once daily for 16 weeks using a dose-titration scheme.
  • Primary Efficacy Endpoint:
    • The change from baseline in Glomerular Filtration Rate (GFR) at week 16.
    • GFR was measured (not estimated) using the inulin clearance method.
  • Key Safety Assessments:
    • Monitoring of adverse events, with specific attention to fluid overload events (like peripheral edema) and heart failure, given safety signals from a previous Phase 3 trial (the BEACON study).
    • Changes in the Urinary Albumin-to-Creatinine Ratio (UACR) were also tracked.

Mechanism of Action Diagram

The following diagram illustrates the signaling pathway through which this compound is proposed to act, based on background literature [2].

G OxidativeStress Oxidative Stress Bardoxolone This compound Keap1 Keap1 Protein Bardoxolone->Keap1 Binds to Nrf2_Ubiquitination Nrf2 Ubiquitination & Proteasomal Degradation Bardoxolone->Nrf2_Ubiquitination Inhibits Keap1->Nrf2_Ubiquitination Inactivates Nrf2 Nrf2 Transcription Factor Nrf2_Nucleus Nrf2 in Nucleus Nrf2->Nrf2_Nucleus Accumulates & Translocates Nrf2_Ubiquitination->Nrf2 Degrades GeneExpression Activation of Antioxidant & Anti-inflammatory Genes Nrf2_Nucleus->GeneExpression Binds to ARE/EpRE with sMaf KidneyProtection Tissue Protection (Reduced Oxidative Stress & Inflammation) GeneExpression->KidneyProtection Leads to

Diagram Title: Proposed Mechanism of this compound

Important Context and Safety Considerations

When interpreting the positive GFR data, it is crucial for professionals to be aware of the following context:

  • Historical Safety Concern: A previous Phase 3 trial (BEACON) in patients with stage G4 Diabetic Kidney Disease (DKD) was terminated prematurely due to an increased risk of heart failure from fluid overload, particularly in patients with identifiable risk factors (e.g., elevated BNP >200 pg/mL or prior heart failure hospitalization) [1] [2].
  • Patient Selection is Key: The TSUBAKI study, which showed a positive GFR effect without heart failure events, specifically enrolled patients without these identified risk factors [1]. This suggests the safety profile may be manageable in a selected population.
  • Albuminuria Increase: An increase in the Urinary Albumin-to-Creatinine Ratio (UACR) was observed in the this compound group compared to placebo [1]. The clinical significance of this finding requires further long-term investigation.
  • Ongoing Research: A Phase 3 study in Japan is ongoing to further evaluate whether this compound provides clinical benefit without major safety concerns in selected patients with CKD [2].

Interpretation for Professionals

The data indicates that this compound produces a true increase in measured GFR, not just a shift in estimation metrics. However, its clinical application is complex due to a narrow therapeutic window. The future of this drug in treatment arsenals hinges on the outcomes of ongoing trials and the ability to precisely identify patients who will benefit without experiencing serious adverse events.

References

bardoxolone methyl other Nrf2 activators efficacy

Author: Smolecule Technical Support Team. Date: February 2026

NRF2 Activators at a Glance

Activator / Drug Name Class / Type Primary Mechanism of NRF2 Activation Key Experimental Findings & Efficacy Clinical Status / Context

| Bardoxolone Methyl (CDDO-Me) [1] [2] | Synthetic Triterpenoid (Covalent) | Binds covalently to cysteine residues on KEAP1, disrupting the KEAP1-NRF2 interaction and preventing NRF2 degradation [2]. | • Cancer: Phase I trial (NCT00529438) showed a complete tumor response in mantle cell lymphoma and a partial response in anaplastic thyroid carcinoma [3]. Suppressed CRC cell (HCT116, RKO) proliferation, induced apoptosis, and caused G2/M phase arrest [4]. • Antiviral: Inhibited SARS-CoV-2 replication in Vero cells (EC₅₀ = 0.29 μM) and bound to the virus's 3C-like protease [5]. | Investigated in phases I-III for cancer, chronic kidney disease (CKD), and other conditions [1] [5]. | | Sulforaphane [6] | Natural Isothiocyanate (Covalent) | Acts as an electrophile, modifying specific cysteine sensors on KEAP1 to stabilize NRF2 [6]. | A clinical trial for chronic obstructive pulmonary disease (COPD) failed to stimulate NRF2 target genes after oral administration, highlighting potential delivery challenges [6]. | Clinically tested; efficacy can be formulation-dependent [6]. | | Dimethyl Fumarate (DMF) [6] | Synthetic Fumarate (Covalent) | Covalently modifies the KEAP1 protein, leading to NRF2 stabilization and accumulation [6]. | Modulates the NRF2 pathway; one of the few NRF2-targeting therapies in widespread clinical practice [6]. | Approved for multiple sclerosis and psoriasis [6]. | | Omaveloxolone [6] | Synthetic Triterpenoid (Covalent) | Similar covalent mechanism to this compound, targeting KEAP1 [6]. | Achieved primary endpoints in clinical trials for a specific indication, leading to regulatory approval [6]. | Approved for Friedreich ataxia [6]. | | Sotorasib & Adagrasib [7] | Targeted Covalent Inhibitors | Primarily inhibit the KRASG12C oncoprotein; also bind KEAP1 cysteines, acting as unintended NRF2 inducers [7]. | In lung cancer cells with a functional KEAP1-NRF2 axis, treatment stabilized NRF2 protein and induced target genes (e.g., NQO1, HMOX1). This NRF2 activation contributed to anti-cancer efficacy by reducing oxidative stress in immune cells [7]. | Clinically approved as second-line therapies for NSCLC with KRASG12C mutation [7]. | | CDDO-Imidazolide (CDDO-Im) [8] [9] | Synthetic Triterpenoid (Covalent) | Covalent KEAP1 binder, analogous to this compound [8] [9]. | In an Alport syndrome mouse model, 3-10 mg/kg CDDO-Im suppressed kidney inflammation but did not attenuate overall disease progression, suggesting mild NRF2 activation was insufficient in this context [8] [9]. | Preclinical research tool [8] [9]. | | UD-051 [8] [9] | Non-covalent Inhibitor | Reversibly inhibits the KEAP1-NRF2 protein-protein interaction (PPI) [8] [9]. | In an Alport syndrome mouse model, 0.3-3 mg/kg UD-051 potently activated NRF2 and significantly attenuated kidney disease progression. Its efficacy was enhanced when combined with losartan [8] [9]. | Preclinical research tool [8] [9]. |

Mechanisms of Action and Signaling Pathways

The activators in the table work primarily by disrupting the KEAP1-NRF2 interaction, but they do so through different modes of action, which are illustrated in the pathway below.

G OxidativeStress Oxidative Stress / Electrophiles CovalentActivator Covalent Activators (e.g., this compound) OxidativeStress->CovalentActivator Includes KEAP1 KEAP1 Protein CovalentActivator->KEAP1  Modifies Cysteines NonCovalentActivator Non-covalent PPI Inhibitors (e.g., UD-051) NonCovalentActivator->KEAP1  Blocks Binding Site NRF2_Degradation NRF2 Degradation (via Proteasome) KEAP1->NRF2_Degradation Promotes NRF2_Stable Stabilized NRF2 KEAP1->NRF2_Stable Inhibition Releases NRF2 NRF2 Protein NRF2->NRF2_Degradation NRF2_Nucleus NRF2 in Nucleus NRF2_Stable->NRF2_Nucleus Translocates ARE Antioxidant Response Element (ARE) NRF2_Nucleus->ARE Binds CytoprotectiveGenes Expression of Cytoprotective Genes (HO-1, NQO1, GCLC, etc.) ARE->CytoprotectiveGenes Activates

The core pathway shows how NRF2 activation leads to cytoprotective gene expression. The key difference between activators lies in how they disrupt the KEAP1-NRF2 complex:

  • Covalent Activators (e.g., this compound, Sotorasib) permanently modify KEAP1, providing sustained activation [2] [7].
  • Non-covalent PPI Inhibitors (e.g., UD-051) block the interaction reversibly, a strategy that may offer better selectivity and reduced off-target risks [8] [9].

Key Experimental Models and Protocols

For your own research, here are detailed methodologies from the cited studies that demonstrate efficacy.

  • Cell Viability and Proliferation Assays (e.g., for this compound in Colorectal Cancer) [4]

    • Cell Lines: HCT116 and RKO colorectal cancer cells.
    • Dosing: Treatment with this compound for 48 hours.
    • Viability Measurement: Use of MTT assay. Cells are seeded in 96-well plates, treated, then incubated with MTT solution. Metabolically active cells convert MTT to purple formazan crystals, quantified by measuring absorbance at 490nm.
    • Proliferation Measurement: EdU (5-ethynyl-2’-deoxyuridine) assay. Actively proliferating cells incorporate EdU into their DNA during S-phase, which is then detected via a fluorescent "Click-iT" reaction.
    • Key Outcome: Calculation of IC₅₀ values (HCT116: 3.17 µM; RKO: 7.64 µM).
  • Assessment of Apoptosis and Cell Cycle (e.g., for this compound) [4]

    • Staining: Use of FITC Annexin V and Propidium Iodide (PI).
    • Analysis: Flow cytometry to distinguish live cells (Annexin V⁻/PI⁻), early apoptotic (Annexin V⁺/PI⁻), late apoptotic (Annexin V⁺/PI⁺), and necrotic cells (Annexin V⁻/PI⁺).
    • Cell Cycle Analysis: Cells are fixed in ethanol, treated with RNase, and stained with PI. DNA content is analyzed by flow cytometry to determine the proportion of cells in G1, S, and G2/M phases.
  • Target Engagement and Pathway Analysis (e.g., for KRAS-G12C Inhibitors) [7]

    • NRF2 Stabilization: Immunoblotting (Western blot) to detect NRF2 protein levels in lung cancer cells (e.g., ABC1, SW900) after drug treatment.
    • Gene Expression: Quantitative real-time PCR (qRT-PCR) to measure mRNA levels of classic NRF2 target genes like NQO1, HMOX1, GCLC, and TXNRD1.
    • Genetic Confirmation: Use of isogenic wild-type versus Keap1-Nrf2 double knockout (DKO) cell lines to confirm the effect is dependent on a functional KEAP1-NRF2 axis.
  • In Vivo Efficacy Models (e.g., for UD-051 in Alport Syndrome) [8] [9]

    • Animal Model: Alport syndrome mouse model (B6.Cg-Col4a5tm1Yseg/J).
    • Dosing: Treatment with UD-051 (0.3, 1, or 3 mg/kg) or a control.
    • Efficacy Endpoints: Monitoring of proteinuria (urine protein levels), glomerular filtration rate (GFR), plasma creatinine, and histopathological analysis of kidney tissues for injury, inflammation, and fibrosis. Survival is the ultimate endpoint.

Key Insights for Research and Development

Based on the comparative analysis, here are critical considerations for selecting and developing NRF2 activators:

  • Choose the Activator Based on the Disease Context: The therapeutic goal is paramount. For cancer, the NRF2-mediated antioxidant response has a dual role: it can protect healthy cells but also promote tumor survival in established cancers [1] [7]. In contrast, for neurodegenerative or chronic kidney diseases, potent cytoprotection is the primary objective [8].
  • Balance Potency with Selectivity: Covalent activators like this compound are exceptionally potent but may carry a higher risk of off-target effects due to irreversible binding. Non-covalent inhibitors like UD-051 represent a newer approach that could offer a more controlled activation profile [8] [9].
  • Consider the Formulation Challenges: Many NRF2 modulators, including this compound, face issues with low solubility and poor bioavailability [6] [2]. Advanced formulations like amorphous spray-dried dispersions (SDD) have been successfully employed to overcome these hurdles in clinical trials [2].
  • Look Beyond Direct NRF2 Activators: The case of Sotorasib and Adagrasib shows that NRF2 activation can be a consequential off-target effect of drugs designed for other primary targets. This can be beneficial for efficacy but must be carefully considered in the context of combination therapies and patient stratification [7].

References

bardoxolone methyl versus standard CKD therapy

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action: A Fundamental Contrast

The core difference between Bardoxolone methyl and standard therapy lies in their fundamental approach to treating CKD.

Feature This compound Standard CKD Therapy (e.g., RAS Blockers)
Primary Goal Improvement of kidney function [1] Slowing the progression of kidney function decline [2]
Core Mechanism Activation of Nrf2 pathway; inhibition of NF-κB [1] [3] [4] Blockade of the Renin-Angiotensin System (RAS) [2]
Primary Effect Antioxidant, anti-inflammatory, believed to improve GFR [1] [5] Antiproteinuric, antifibrotic, reduces intraglomerular pressure [2]
Effect on GFR Increases estimated GFR (eGFR) [1] [2] [5] Initial, reversible decrease in eGFR [2]
Effect on Albuminuria Can increase urine albumin excretion [2] [5] Decreases urine albumin excretion [2]
Therapeutic Nature Disease-modifying (investigational) [1] Symptomatic & prognostic (standard of care) [2]

The diagram below illustrates the key molecular pathway targeted by this compound.

Bardoxolone This compound Keap1 Keap1 (in cytoplasm) Bardoxolone->Keap1 Binds to Nrf2 Nrf2 (in cytoplasm) Keap1->Nrf2 Releases Ubiquitination Ubiquitination & Degradation Nrf2->Ubiquitination Without stress Nucleus Nucleus Nrf2->Nucleus Translocates to ARE Antioxidant Response Element (ARE) Nucleus->ARE TargetGenes Antioxidant & Cytoprotective Genes ARE->TargetGenes Activates

Clinical Efficacy and Experimental Data

The comparative clinical performance of these therapies is best understood by examining data from key trials. The table below summarizes the efficacy and safety findings from major studies on this compound.

Trial (Phase) Patient Population Key Efficacy Findings Key Safety Findings
BEAM (Phase 2) [1] [2] T2D with CKD (stages 3b-4) Dose-dependent ↑ in eGFR at 24 wks (8.2 to 11.4 mL/min/1.73 m²) vs placebo; effect persisted at 52 wks [1] Muscle spasms, hypomagnesemia, ALT elevation, ↑ albuminuria, weight loss [1] [2]
BEACON (Phase 3) [1] [2] [3] T2D with CKD (stage 4) ↑ eGFR vs placebo, but trial terminated early; unable to assess effect on ESRD [1] ↑ Risk of heart failure events (linked to fluid overload) leading to trial termination [1] [2]
TSUBAKI (Phase 2) [1] [5] Japanese T2D with CKD (stages 3-4) ↑ measured GFR via gold-standard inulin clearance; ↑ eGFR without HF events [1] [5] No heart failure events in carefully selected patients (no HF history, low BNP) [1] [5]

In contrast, standard therapy with RAS blockers (ACEi/ARBs) has a consistent record across large trials:

  • Efficacy: Slows the decline of eGFR and reduces the progression from microalbuminuria to macroalbuminuria [2].
  • Safety: Generally well-tolerated, with a known side effect of hyperkalemia. Dual RAS blockade is not recommended due to increased adverse events without significant benefit [2].

Detailed Experimental Protocols

For researchers, understanding the design of these pivotal trials is crucial. Here are the methodologies for the key experiments cited.

BEAM Trial (Phase 2) [1]
  • Objective: To assess the efficacy and safety of this compound in patients with type 2 diabetes and stages 3b-4 CKD over 52 weeks.
  • Design: Randomized, double-blind, placebo-controlled study.
  • Participants: 227 adults.
  • Intervention: Patients were randomized to receive once-daily oral doses of this compound (25 mg, 75 mg, or 150 mg) or a matching placebo.
  • Primary Endpoint: Change from baseline in eGFR after 24 weeks of treatment.
  • Key Assessments: eGFR (using serum creatinine), safety and tolerability, HbA1c, serum creatinine, blood urea nitrogen, urine albumin-to-creatinine ratio (UACR).
BEACON Trial (Phase 3) [1] [2]
  • Objective: To evaluate whether this compound delays the progression to end-stage kidney disease (ESKD) or cardiovascular death in high-risk patients.
  • Design: Randomized, double-blind, placebo-controlled, parallel-group, multinational study.
  • Participants: 2,185 adults with type 2 diabetes and stage 4 CKD (eGFR 15-30 mL/min/1.73 m²).
  • Intervention: Patients received once-daily oral this compound (20 mg amorphous formulation) or placebo.
  • Primary Endpoint: Time to first occurrence of ESKD or cardiovascular death.
  • Early Termination: The study was terminated prematurely after a median follow-up of 9 months due to an increased incidence of serious heart failure events in the this compound group.
  • Post-hoc Analysis: Identified baseline risk factors for heart failure, including high B-type natriuretic peptide (BNP >200 pg/mL) and a prior history of heart failure [1].
TSUBAKI Study (Phase 2) [1] [5]
  • Objective: To evaluate the effect of this compound on measured glomerular filtration rate (mGFR) using a gold-standard method in a carefully selected population.
  • Design: Randomized, double-blind, placebo-controlled study in Japan.
  • Participants: Patients with type 2 diabetes and stages 3-4 CKD but without a history of heart failure or high BNP levels.
  • Intervention: this compound (dose-escalated from 5 mg to 15 mg) or placebo.
  • Primary Endpoint: Change from baseline in mGFR assessed by inulin clearance after 16 weeks of treatment.
  • Key Finding: A significant increase in mGFR was observed in the treatment group, confirming a true improvement in kidney function, not just an estimation artifact [1] [5].

Key Takeaways for Drug Development Professionals

  • Target Population is Critical: The starkly different outcomes of the BEACON and TSUBAKI trials underscore that patient selection is paramount for this compound. Excluding patients with a history of heart failure or elevated BNP appears to mitigate the significant fluid overload risk [1] [5].
  • Interpretation of GFR and Albuminuria Requires Nuance: The increase in eGFR with this compound is promising but its long-term significance for hard endpoints like ESKD remains unproven. The concomitant increase in albuminuria is likely a tubular reabsorption defect (due to megalin downregulation) rather than a sign of glomerular injury, which is a critical distinction from the proteinuria seen in CKD progression [5].
  • The Reversibility of Effect is a Key Debate: A central question from regulators (like the FDA's review for Alport syndrome) has been whether the GFR improvement is a reversible pharmacodynamic effect or a true alteration of disease progression. This necessitates carefully designed trials with sufficiently long washout periods for accurate interpretation [5].

References

bardoxolone methyl eGFR vs measured GFR correlation

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Data Summary

The table below summarizes key findings from clinical trials on bardoxolone methyl's effect on kidney function:

Trial Name / Reference Patient Population Study Duration Change in Measured GFR (Mean) Change in eGFR (Mean) Correlation / Key Finding
TSUBAKI Study [1] Type 2 diabetes, CKD Stage 3-4 (Japan) 16 weeks +5.95 mL/min/1.73 m² (inulin clearance) Significant increase reported A significant intergroup difference of 6.64 mL/min/1.73 m² (BARD vs. placebo) confirmed eGFR reflects true GFR increase [1]
BEACON Trial Post-Hoc Analysis [2] Type 2 diabetes, CKD Stage 4 ~48 weeks Not measured +5.5 mL/min/1.73 m² (sustained at week 48) eGFR increases were sustained through treatment and 4 weeks after drug withdrawal, suggesting a real physiological effect [2]
BEACON (Albuminuria Analysis) [3] Type 2 diabetes, CKD Stage 4 Not specified Not measured Increased Initial increases in UACR attenuated over time; multivariable analysis identified eGFR over time as the dominant factor associated with UACR change [3]

Experimental Protocols for Key Studies

For researchers evaluating these findings, understanding the detailed methodologies is critical.

  • TSUBAKI Study (Measured GFR Protocol)

    • GFR Measurement Method: GFR was measured by inulin clearance (Cin) using a continuous intravenous infusion method [1].
    • Patient Preparation: Patients were hospitalized 1-2 days prior to control diet, water intake, and physical conditions. They fasted for at least 6 hours before the procedure [1].
    • Inulin Infusion: INULEAD INJECTION was infused IV at 300 mL/h for 30 minutes, followed by 100 mL/h for 90 minutes [1].
    • Water Intake Protocol: Patients drank 500 mL of water 30 minutes before infusion, with an additional 60 mL given at 30, 60, and 90 minutes after the start of infusion [1].
    • Sample Collection: Patients voided completely 30 minutes after infusion start. Blood was collected every 30 minutes at 45, 75, and 105 minutes; urine was collected every 30 minutes at 60, 90, and 120 minutes [1].
    • Calculation: GFR was calculated as the mean of three consecutive Cin measurements. The formula used was: Cin (mL/min/1.73 m²) = [Urine inulin (mg/dL) × Urine volume (mL/min)] / [Serum inulin (mg/dL)] × [1.73 / Body Surface Area (m²)] [1].
  • BEACON Trial (eGFR Protocol)

    • eGFR Calculation: Estimated GFR was calculated using the Modification of Diet in Renal Disease (MDRD) study equation [2].
    • Assessment Schedule: eGFR was assessed every 4 weeks through week 12, and then every 8 weeks thereafter [2].

Mechanism of Action and Experimental Workflow

The following diagrams illustrate the drug's mechanism and the key experimental workflow used to validate GFR, created using Graphviz per your specifications.

Oxidative Stress\n& Inflammation Oxidative Stress & Inflammation Keap1 Keap1 Oxidative Stress\n& Inflammation->Keap1  Promotes Nrf2 Nrf2 Keap1->Nrf2  Normally targets for degradation This compound This compound This compound->Keap1  Inhibits This compound->Nrf2  Activates Nucleus Nucleus Nrf2->Nucleus  Translocates to ARE Genes ARE Genes Nucleus->ARE Genes  Binds to Antioxidant &\nAnti-inflammatory\nResponse Antioxidant & Anti-inflammatory Response ARE Genes->Antioxidant &\nAnti-inflammatory\nResponse  Upregulates Improved Kidney\nFunction (GFR) Improved Kidney Function (GFR) Antioxidant &\nAnti-inflammatory\nResponse->Improved Kidney\nFunction (GFR)  Leads to

Diagram 1: Nrf2 Pathway Activation by this compound. The drug inhibits Keap1, allowing Nrf2 to activate genes that reduce oxidative stress and inflammation, ultimately improving kidney function [4] [2].

Patient\nHospitalization Patient Hospitalization Diet & Hydration\nControl Diet & Hydration Control Patient\nHospitalization->Diet & Hydration\nControl Inulin IV\nInfusion Inulin IV Infusion Diet & Hydration\nControl->Inulin IV\nInfusion Timed Blood\nCollection Timed Blood Collection Inulin IV\nInfusion->Timed Blood\nCollection  Preceded by controlled water intake Timed Urine\nCollection Timed Urine Collection Inulin IV\nInfusion->Timed Urine\nCollection  Patient voids before start Serum Inulin\nMeasurement Serum Inulin Measurement Timed Blood\nCollection->Serum Inulin\nMeasurement Urine Inulin &\nVolume Measurement Urine Inulin & Volume Measurement Timed Urine\nCollection->Urine Inulin &\nVolume Measurement GFR Calculation\n(Cin) GFR Calculation (Cin) Serum Inulin\nMeasurement->GFR Calculation\n(Cin) Urine Inulin &\nVolume Measurement->GFR Calculation\n(Cin) Reported GFR\n(Mean of 3 measurements) Reported GFR (Mean of 3 measurements) GFR Calculation\n(Cin)->Reported GFR\n(Mean of 3 measurements)

Diagram 2: Inulin Clearance GFR Measurement Workflow. This rigorous protocol from the TSUBAKI study ensures accurate measurement of true GFR [1].

Interpretation Guide for Researchers

  • Sustained eGFR Benefit: The persistence of eGFR improvement even after drug withdrawal in the BEACON analysis suggests that this compound may induce a real, lasting physiological effect on kidney function, rather than just interfering with creatinine metabolism [2].
  • Albuminuria Interpretation: Initial increases in Urine Albumin-to-Creatinine Ratio (UACR) with this compound were later understood to be directly related to the increase in eGFR. This challenges the conventional view that such increases universally denote kidney injury [3].
  • Safety Context: The design of the later-phase AYAME study, which excludes patients with BNP >200 pg/ml or a history of heart failure, is based on post-hoc analyses from BEACON that identified these as key risk factors for fluid overload events [4] [2].

References

bardoxolone methyl anticancer activity comparison CDDO derivatives

Author: Smolecule Technical Support Team. Date: February 2026

Molecular Mechanisms and Experimental Protocols

Bardoxolone methyl exerts its effects through a complex network of signaling pathways. The following diagram illustrates its core mechanisms of action, which are consistent across many cancer types.

G CDDOMe This compound (CDDO-Me) Nrf2Path Nrf2 Pathway Activation CDDOMe->Nrf2Path NFkBPath NF-κB Pathway Inhibition CDDOMe->NFkBPath OtherMech Direct Protein Targeting CDDOMe->OtherMech Keap1 Binds to Keap1 Nrf2Path->Keap1  Modifies Cysteine Residues IKK Inhibits IKKβ (Cys-179) NFkBPath->IKK USP7_Lon Targets e.g., USP7, Lon protease OtherMech->USP7_Lon Nrf2Effects Antioxidant Response (Genes: HO-1, NQO1, GCLM) Apoptosis Induction of Apoptosis Nrf2Effects->Apoptosis Autophagy Induction of Autophagy Nrf2Effects->Autophagy NFkBEffects ↓ Inflammation (↓ iNOS, ↓ COX-2, ↓ Cytokines) NFkBEffects->Apoptosis NFkBEffects->Autophagy Metastasis ↓ Invasion & Metastasis NFkBEffects->Metastasis CellCycle Cell Cycle Arrest (G2/M) Keap1->Nrf2Effects  Stabilizes Nrf2 IKK->NFkBEffects USP7_Lon->Apoptosis USP7_Lon->CellCycle

A typical in vitro protocol for assessing anticancer activity involves:

  • Cell Treatment: Cancer cells are treated with this compound across a range of concentrations (often from nanomolar to low micromolar, e.g., 0.1-10 µM) for 24-72 hours [1] [2] [3].
  • Viability and IC50 Assessment: Cell viability is measured using assays like MTT. The half-maximal inhibitory concentration (IC50) is calculated, which for this compound can vary; for example, it is 3.17 µM in HCT116 colorectal cancer cells and 7.64 µM in RKO cells [1].
  • Mechanism Investigation:
    • Apoptosis: Measured by flow cytometry (Annexin V/PI staining) and confirmed by detecting cleaved PARP and caspases via Western blot [2] [3].
    • Cell Cycle: Analyzed by flow cytometry (PI staining) to determine phase distribution (e.g., G2/M arrest) [2] [3].
    • Pathway Analysis: Key proteins in pathways like PI3K/Akt/mTOR and NF-κB are analyzed by Western blot. Reactive oxygen species levels can be measured with fluorescent probes like CM-H2DCFDA [1] [2] [3].

Comparison with Other CDDO Derivatives

While the search results provide limited direct head-to-head experimental data for all derivatives, the established comparative understanding is summarized below.

Compound Key Structural & Functional Characteristics Reported Relative Potency
This compound (CDDO-Me) C-28 methyl ester; potent Nrf2 activator and NF-κB inhibitor; contains α,β-unsaturated ketone moieties for Michael addition [4] [5] [6]. Enhanced potency over CDDO in anticancer and cancer-preventive activity [4] [5] [6].
CDDO Parent acid form; prototype synthetic triterpenoid [5]. Active at concentrations 5–10 times higher than CDDO-Me for pro-apoptotic and antiproliferative effects [5].
CDDO-Imidazolide (CDDO-Im) C-28 imidazolide derivative [5]. Considered highly potent; often used in research, but direct clinical comparison data is limited in the provided search results.

Clinical Status and Safety Considerations

This compound has been evaluated in clinical trials for both cancer and chronic kidney disease.

  • Cancer Clinical Trials: A Phase I trial in patients with advanced solid tumors and lymphoid malignancies established a maximum tolerated dose of 900 mg/day and showed preliminary evidence of efficacy, including one complete and one partial response [6]. The drug exhibited slow absorption and a long half-life (~39 hours), supporting once-daily dosing [4] [6].
  • Safety Profile: A significant challenge is its dose-limiting toxicity, particularly cardiotoxicity (heart failure events), which led to the termination of a Phase III trial for diabetic nephropathy [7] [5]. Research suggests this may be linked to the high reactivity of its α,β-unsaturated ketone group, leading to off-target effects [7]. Strategies to mitigate this, such as developing prodrugs that mask this reactive group, are being actively investigated [7].

References

Bardoxolone Methyl Anticancer Efficacy by Cancer Type

Author: Smolecule Technical Support Team. Date: February 2026

Cancer Type Key Findings on Efficacy Proposed Mechanisms of Action Evidence Type / Source
Colorectal Cancer (CRC) Inhibited cell growth (IC50: 3.17 µM in HCT116, 7.64 µM in RKO); induced apoptosis (>30%); suppressed adhesion/invasion [1]. Increased ROS; inhibited PI3K signaling pathway; induced G2/M phase cell cycle arrest [1]. In vitro study [1].
Chronic Myeloid Leukemia (CML) Promoted autophagy and induced apoptosis in K562 cell line [2]. Regulation of PI3K/AKT/mTOR and p38 MAPK/ERK1/2 signaling pathways [2]. In vitro study (mentioned in review) [2].
Multiple Solid Tumors & Lymphomas Favorable tumor responses (complete or partial) observed in a Phase I clinical trial involving patients with advanced solid tumors and lymphomas [1]. Nrf2 activation and other mechanisms (see below) [3]. Clinical Trial (Phase I) [1].
Pancreatic, Breast, Lung, Prostate, etc.* Exhibits anticancer activity in a range of other malignancies, as reported in literature reviews [3] [4]. Suppression of proliferation, induction of cell cycle arrest and apoptosis, inhibition of EMT, and impairment of cancer cell stemness [3]. Review of multiple studies (Pre-clinical) [3] [4].

*Note: The broad category "Pancreatic, Breast, Lung, Prostate, etc." is based on reviews summarizing multiple, distinct studies. The specific efficacy data (e.g., IC50 values) for each of these individual cancers were not detailed in the search results provided.


Detailed Experimental Protocols

For researchers, here is a detailed methodology from a key study on colorectal cancer cells [1]:

  • Cell Lines and Culture: The human CRC cell lines HCT116 and RKO were used. Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 humidified atmosphere.
  • Cell Proliferation Assay (MTT): Cells were seeded in 96-well plates and treated with bardoxolone methyl for 48 hours. MTT solution was then added, and after incubation, the absorbance was measured at 490 nm to determine cell viability and calculate IC50 values.
  • Apoptosis Analysis: Apoptosis was assessed using a FITC Annexin V Apoptosis Detection Kit. After drug treatment, cells were stained with FITC annexin V and propidium iodide (PI) and analyzed by flow cytometry.
  • Cell Cycle Analysis: Treated cells were fixed in ethanol, treated with RNase, and stained with PI. The DNA content was analyzed by flow cytometry to determine the distribution of cells in different cell cycle phases.
  • Reactive Oxygen Species (ROS) Assay: Intracellular ROS levels were measured using a DCFH-DA probe. After treatment, cells were incubated with DCFH-DA and analyzed by flow cytometry.
  • Western Blotting: Proteins were extracted, separated by SDS-PAGE, and transferred to PVDF membranes. Membranes were blocked and incubated with primary antibodies (e.g., against PI3K, p-PI3K) and then with secondary antibodies. Protein bands were visualized using an ECL detection system.
  • Colony Formation Assay: Cells were seeded and treated with the drug for two weeks. The resulting colonies were fixed, stained with crystal violet, and counted.

Mechanisms of Action and Signaling Pathways

This compound exerts its anticancer effects through multiple mechanisms, which can be categorized as Nrf2-dependent and Nrf2-independent.

bardoxolone_mechanisms cluster_nrf2 NRF2-Dependent Pathway cluster_other NRF2-Independent Pathways BD_NRF2 This compound KEAP1 Binds to KEAP1 (Cysteine residues) BD_NRF2->KEAP1 Interacts with NRF2_Stab NRF2 Stabilization & Nuclear Translocation KEAP1->NRF2_Stab Inhibits ARE Binds to ARE NRF2_Stab->ARE TargetGenes Transcription of Antioxidant & Detoxification Genes (HO-1, NQO1, GCLC, GCLM) ARE->TargetGenes Outcomes1 Reduced Oxidative Stress & Inflammation TargetGenes->Outcomes1 BD_Other This compound NFKB Inhibition of IKK Suppresses NF-κB Signaling BD_Other->NFKB PI3K Inhibition of PI3K Signaling BD_Other->PI3K ROS Induction of ROS-mediated Stress BD_Other->ROS Mitochondria Modulation of Mitochondrial Function BD_Other->Mitochondria Outcomes2 Reduced Pro-inflammatory Cytokine Production NFKB->Outcomes2 Outcomes3 Decreased Cell Survival & Proliferation PI3K->Outcomes3 Outcomes4 Cell Cycle Arrest (G2/M) & Apoptosis ROS->Outcomes4 Mitochondria->Outcomes4

The diagram above illustrates the two primary categories of mechanisms, and the details are as follows:

  • Nrf2-Dependent Mechanisms: This is the most well-characterized pathway. This compound acts as a potent activator of the transcription factor Nrf2. It binds to its negative regulator, KEAP1, leading to Nrf2 stabilization and translocation into the nucleus. There, it binds to the Antioxidant Response Element (ARE), promoting the transcription of a battery of cytoprotective genes involved in antioxidant defense and detoxification (e.g., HO-1, NQO1, GCLC) [3] [4]. This can reduce the oxidative stress and inflammation that support tumor growth.
  • Nrf2-Independent Mechanisms: The drug also has effects that do not rely on Nrf2:
    • Inhibition of NF-κB Signaling: It directly inhibits IκB kinase (IKK), leading to suppression of the NF-κB pathway, which reduces the production of pro-inflammatory cytokines and can impair cancer cell survival [3] [4].
    • Induction of Oxidative Stress & Apoptosis: Paradoxically, in some cancer cells like colorectal cancer, this compound increases reactive oxygen species (ROS) to a toxic level, inducing oxidative stress that leads to G2/M cell cycle arrest and apoptosis [1].
    • Inhibition of Pro-survival Pathways: It can suppress key pro-survival signaling pathways, such as the PI3K pathway, contributing to decreased proliferation and cell death [1].
    • Modulation of Mitochondrial Function: The drug can disrupt mitochondrial function, reducing energy production and further promoting stress-induced apoptosis [3].

Research Status and Implications

  • Current Status: While pre-clinical data across various cancers is promising, the clinical development of this compound for cancer is still at an early stage. Its development for kidney diseases was discontinued in Japan in 2023 after a Phase III trial showed it did not reduce the occurrence of end-stage renal disease, despite improving an estimated glomerular filtration rate (eGFR) surrogate marker [5].
  • Therapeutic Potential: The ability to target multiple oncogenic pathways simultaneously makes this compound a compelling candidate for combination therapies. Its role in modulating the tumor microenvironment, particularly through Nrf2 activation's impact on immune cells, is an emerging area of interest [6].

References

bardoxolone methyl cardiovascular safety profile analysis

Author: Smolecule Technical Support Team. Date: February 2026

Cardiovascular Safety Profile Overview

The table below synthesizes key cardiovascular findings from BARD clinical trials, highlighting the critical distinction between direct cardiotoxicity and secondary cardiovascular events.

Trial / Study Name Patient Population Key Cardiovascular Findings Proposed Mechanism
BEACON [1] [2] T2DM & Stage 4 CKD Early termination due to increased heart failure events; no direct QTc prolongation [1]. Fluid retention from reduced sodium/water excretion; modulation of endothelin pathway [2].
Thorough QT Study [1] Healthy Subjects No effect on QTcF interval at therapeutic (20 mg) or supratherapeutic (80 mg) doses. Demonstrates lack of direct electrophysiological cardiotoxicity [1].
AYAME [3] Diabetic Kidney Disease (DKD) Met primary efficacy endpoint with no increased incidence of cardiac events vs. placebo. Successful patient selection (excluded advanced CKD patients at risk for fluid overload) [3].
Preclinical I/R Study [4] Rat Model of Myocardial Injury Cardioprotective: reduced infarct size, improved cardiac function, inhibited apoptosis/oxidative stress. Activation of the Nrf2/HO-1 signaling pathway [4].

Detailed Experimental Data & Protocols

For research reproducibility, here are the methodologies from key studies that generated the safety and efficacy data.

"Thorough QT" Study (Clinical)
  • Objective: To evaluate the effect of BARD on cardiac repolarization (QTc interval) as per ICH E14 guidelines [1].
  • Design: Randomized, double-blind, placebo- and active-controlled (moxifloxacin), parallel-group study [1].
  • Participants: Healthy adults (18-50 years) without structural heart disease or cardiac conduction abnormalities [1].
  • Intervention: BARD (20 mg therapeutic, 80 mg supratherapeutic) or placebo once daily for 6 days [1].
  • Endpoint Assessment: Triplicate ECGs were extracted from continuous digital recordings at specified time points. The primary endpoint was the placebo-corrected, baseline-adjusted QTcF (ΔΔQTcF) on Day 6 [1].
  • Key Result: The upper bound of the 90% CI for ΔΔQTcF was below the 10 ms threshold of concern at all time points for both BARD doses [1].
Rat Myocardial Ischemia/Reperfusion (I/R) Study (Preclinical)
  • Objective: To ascertain the therapeutic efficiency and mechanism of BARD in myocardial I/R injury [4].
  • Animal Model: Male Sprague-Dawley rats subjected to LAD coronary artery ligation for 30 min, followed by 24 hrs reperfusion [4].
  • Intervention: BARD (2 mg/kg) or vehicle administered via intraperitoneal injection before I/R surgery [4].
  • Endpoint Assessment:
    • Infarct Size: Measured by TTC staining [4].
    • Cardiac Function: Assessed by echocardiography (Ejection Fraction, Fractional Shortening) [4].
    • Serum Injury Markers: CK, CK-MB, LDH, and cTnI measured via ELISA [4].
    • Oxidative Stress & Apoptosis: Evaluated via assays for MDA, SOD and TUNEL staining [4].
    • Pathway Analysis: Nrf2 and HO-1 protein expression analyzed by Western blot and immunohistochemistry [4].
  • Key Result: BARD pretreatment significantly improved cardiac function, reduced infarct size, and decreased apoptosis and oxidative stress by activating the Nrf2/HO-1 pathway [4].

Mechanism of Action & Signaling Pathways

BARD's cardiovascular effects are mediated through the interplay of two primary pathways, which explains its dual nature of cardioprotection and risk.

G cluster_nrf2 Nrf2 Antioxidant Pathway (Cardioprotective) cluster_et Endothelin Pathway Modulation (Risk in Advanced CKD) BARD Bardoxolone Methyl (BARD) Keap1 Inhibits Keap1 BARD->Keap1 ET_Signal Modulation of Endothelin Signaling BARD->ET_Signal Nrf2_Act Nrf2 Activation & Nuclear Translocation Keap1->Nrf2_Act ARE Binds to Antioxidant Response Element (ARE) Nrf2_Act->ARE Gene_Exp Antioxidant Gene Expression ARE->Gene_Exp Effects_Good Reduced Oxidative Stress & Cardiomyocyte Apoptosis Gene_Exp->Effects_Good Sodium_Ret Reduced Sodium & Water Excretion ET_Signal->Sodium_Ret Fluid_Overload Volume Overload & Increased BP Sodium_Ret->Fluid_Overload Heart_Failure Heart Failure Events (in at-risk patients) Fluid_Overload->Heart_Failure Note Risk mitigated in AYAME trial by excluding patients with advanced CKD and history of heart failure. Fluid_Overload->Note

The diagram illustrates the central mechanisms: BARD's activation of the Nrf2 pathway underlies its antioxidant and anti-apoptotic cardioprotective effects [4] [5]. Concurrently, its modulation of the endothelin pathway can lead to sodium retention and volume overload, explaining the heart failure events observed in the BEACON trial involving patients with advanced CKD [2].

Key Analysis for Professionals

  • Risk is Context-Dependent, Not Inherently Cardiotoxic: The cardiovascular risk of BARD is not a direct function of the drug's primary mechanism but a pharmacologically mediated effect on fluid balance. This risk manifests predominantly in patients with stage 4 CKD, likely due to their diminished renal reserve to handle the endothelin-mediated antinatriuretic effect [2].
  • Successful Risk Mitigation in Clinical Design: The positive outcome of the AYAME trial demonstrates that the heart failure risk can be effectively managed. By excluding patients with advanced CKD (stage 4) and those with a prior history of heart failure—key risk factors identified in BEACON—the trial showed a significant renal benefit without an associated increase in cardiac events [3].

References

Clinical Trial Results: Efficacy and Safety Comparison

Author: Smolecule Technical Support Team. Date: February 2026

The following tables summarize the core findings from major Phase 2 and Phase 3 studies, focusing on patient populations, efficacy outcomes, and safety profiles.

Table 1: Study Design and Patient Populations

Trial / Phase Patient Population Key Inclusion Criteria Key Exclusion Criteria Primary Efficacy Endpoint
TSUBAKI [1] Type 2 diabetes & Stage 3-4 CKD (n=120) - Identifiable risk factors for heart failure (e.g., elevated BNP >200 pg/mL) were not present [1]. Change in measured GFR (via inulin clearance) at Week 16 [1].
Phase 2
CARDINAL [2] [3] Alport Syndrome (a form of CKD) (n=157) eGFR 30-90 mL/min/1.73 m² [3]. Significant cardiovascular history; BNP >200 pg/mL [3]. Change in estimated GFR (eGFR) at Week 48 and retained eGFR at Week 52 [2].
Phase 3

Table 2: Efficacy and Safety Outcomes

Trial / Phase Key Efficacy Results Key Safety Findings
TSUBAKI [1] - Measured GFR increased significantly by +5.95 mL/min/1.73 m² (vs. -0.69 for placebo); a difference of 6.64 mL/min/1.73 m² (p=0.008) [1]. - Most common AEs: upper respiratory tract infection, increased liver enzymes, constipation [1].
Phase 2 - Increased albumin/creatinine ratio observed [1]. - Peripheral edema: 4 patients (BM) vs. 1 patient (placebo); all events were mild and self-limiting [1].
- No heart failure events or deaths [1].
CARDINAL [2] - eGFR increased from baseline by +4.72 mL/min/1.73 m² (vs. a decline of -4.78 for placebo) at Week 48; a difference of 9.50 mL/min/1.73 m² [2]. - "Generally well-tolerated" with a safety profile consistent with the Phase 2 portion of the CARDINAL study [2].
Phase 3 - Retained eGFR (4 weeks after drug withdrawal) was -0.96 mL/min/1.73 m² (BM) vs. -6.11 mL/min/1.73 m² (placebo); a difference of 5.14 mL/min/1.73 m² [2]. - The trial design specifically excluded patients with high cardiovascular risk, mitigating the heart failure concerns from the earlier BEACON trial [1] [3].

Experimental Protocols and Key Methodologies

The robustness of these results is underpinned by rigorous trial designs and measurement techniques.

  • TSUBAKI Phase 2 Study Protocol: This was a randomized, multicenter, double-blind, placebo-controlled study—the gold standard for clinical evidence [1]. Its key feature was the use of inulin clearance to measure the true Glomerular Filtration Rate (GFR). Inulin is considered the most accurate method for determining GFR, as it is not influenced by muscle mass or diet like the common estimated GFR (eGFR) [1]. This design provided definitive evidence that the eGFR improvements seen with bardoxolone methyl reflect a real increase in kidney function [1].
  • CARDINAL Phase 3 Study Protocol: Also a randomized, double-blind, placebo-controlled trial, CARDINAL focused on a specific rare kidney disease (Alport syndrome) to support regulatory approval [3]. It used estimated GFR (eGFR), which is a more practical and widely used measure in large-scale and long-term clinical practice. A key methodological refinement was the proactive exclusion of patients with significant cardiovascular risk factors (e.g., elevated BNP or prior heart failure), a critical learning from the earlier BEACON trial [1] [3].

Mechanism of Action: Nrf2 Pathway Activation

This compound's primary mechanism of action is the activation of the Nrf2 pathway, a key regulator of cellular defense against oxidative stress and inflammation. The following diagram illustrates this signaling pathway.

G BM This compound Keap1 Keap1 Protein BM->Keap1 Binds to & Modifies Ubiquitination Ubiquitination & Proteasomal Degradation Keap1->Ubiquitination Promotes Nrf2 Nrf2 Protein Nucleus Nucleus Nrf2->Nucleus Stabilizes & Translocates to Ubiquitination->Nrf2 Targets ARE Antioxidant Response Element (ARE) Nucleus->ARE TargetGenes Cytoprotective Gene Expression (HO-1, NQO1, GCL, SLC7A11) ARE->TargetGenes Activates

This mechanism is central to the drug's therapeutic effect. By activating Nrf2, this compound enhances the expression of a network of genes that combat oxidative stress and inflammation, which are key drivers of progression in chronic kidney disease [4] [5] [6].

Key Evolution from Phase 2 to Phase 3

The journey from Phase 2 to Phase 3 for this compound highlights a strategic refinement in its clinical development:

  • Confirming the Mechanism: The Phase 2 TSUBAKI study provided critical, high-quality evidence using gold-standard methodology (inulin clearance) to confirm that the drug induces a true increase in GFR [1].
  • Mitigating Safety Risks: Learning from the halted BEACON trial, subsequent studies, including CARDINAL, successfully identified and excluded high-risk patients (those with a history of heart failure or elevated BNP). This led to a much-improved safety profile in the selected population, with no heart failure events reported in TSUBAKI and a well-tolerated profile in CARDINAL [1] [2] [3].
  • Demonstrating Clinical Relevance: The Phase 3 CARDINAL trial demonstrated that the eGFR improvement is not just a temporary effect. The significant difference in "retained eGFR" after a 4-week drug washout period suggests a potential long-term benefit in slowing the progression of kidney disease [2].

References

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Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

6.7

Hydrogen Bond Acceptor Count

5

Exact Mass

505.31920885 Da

Monoisotopic Mass

505.31920885 Da

Heavy Atom Count

37

Appearance

White to off-white solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CEG1Q6OGU1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H371 (100%): May cause damage to organs [Warning Specific target organ toxicity, single exposure];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Investigated for use/treatment in lymphoma (unspecified), multiple myeloma, and solid tumors.
Treatment of Alport syndrome

Mechanism of Action

RTA 402 inhibits the activity of nuclear factor kappa-B (NF-kB) activated by tumor necrosis factor (TNF) and other inflammatory agents in a variety of cancer cells. It is a novel targeted cancer therapy with a unique mechanism of action. It exploits fundamental physiological differences between cancerous and noncancerous cells by modulating oxidative stress response pathways. As a result, the drug is toxic to cancer cells but induces protective antioxidant and anti-inflammatory responses in normal cells.

Pictograms

Health Hazard

Health Hazard

Other CAS

218600-53-4

Wikipedia

Bardoxolone_methyl

Use Classification

Human Drugs -> EU pediatric investigation plans
Human drugs -> Rare disease (orphan)

Dates

Last modified: 08-15-2023
1: Chen T, Mou Y, Tan J, Wei L, Qiao Y, Wei T, Xiang P, Peng S, Zhang Y, Huang Z, Ji H. The protective effect of CDDO-Me on lipopolysaccharide-induced acute lung injury in mice. Int Immunopharmacol. 2015 Jan 19;25(1):55-64. doi: 10.1016/j.intimp.2015.01.011. [Epub ahead of print] PubMed PMID: 25614226.
2: El-Ashmawy M, Delgado O, Cardentey A, Wright WE, Shay JW. CDDO-Me Protects Normal Lung and Breast Epithelial Cells but Not Cancer Cells from Radiation. PLoS One. 2014 Dec 23;9(12):e115600. doi: 10.1371/journal.pone.0115600. eCollection 2014. PubMed PMID: 25536195; PubMed Central PMCID: PMC4275221.
3: Wang YY, Yang YX, Zhe H, He ZX, Zhou SF. Bardoxolone methyl (CDDO-Me) as a therapeutic agent: an update on its pharmacokinetic and pharmacodynamic properties. Drug Des Devel Ther. 2014 Oct 23;8:2075-88. doi: 10.2147/DDDT.S68872. eCollection 2014. PubMed PMID: 25364233; PubMed Central PMCID: PMC4211867.
4: Deeb D, Brigolin C, Gao X, Liu Y, Pindolia KR, Gautam SC. Induction of Apoptosis in Pancreatic Cancer Cells by CDDO-Me Involves Repression of Telomerase through Epigenetic Pathways. J Carcinog Mutagen. 2014 May 31;5:177. PubMed PMID: 25152840; PubMed Central PMCID: PMC4139055.
5: Velez J, Enciso LJ, Suarez M, Fiegl M, Grismaldo A, López C, Barreto A, Cardozo C, Palacios P, Morales L, Duque JE, Carmona JU, Konopleva M, Andreeff M, Samudio I. Platelets promote mitochondrial uncoupling and resistance to apoptosis in leukemia cells: a novel paradigm for the bone marrow microenvironment. Cancer Microenviron. 2014 Aug;7(1-2):79-90. doi: 10.1007/s12307-014-0149-3. Epub 2014 Aug 12. PubMed PMID: 25112275; PubMed Central PMCID: PMC4150878.
6: Noel S, Zheng L, Navas-Acien A, Fuchs RJ. The effect of ex vivo CDDO-Me activation on nuclear factor erythroid 2-related factor 2 pathway in white blood cells from patients with septic shock. Shock. 2014 Nov;42(5):392-9. doi: 10.1097/SHK.0000000000000236. PubMed PMID: 25105464.
7: Kitsukawa M, Tsuchiyama H, Maeda A, Oshida K, Miyamoto Y. Immunosuppressive potential of bardoxolone methyl using a modified murine local lymph node assay (LLNA). J Toxicol Sci. 2014 Aug;39(4):545-50. PubMed PMID: 25056779.
8: Wu T, Ye Y, Min SY, Zhu J, Khobahy E, Zhou J, Yan M, Hemachandran S, Pathak S, Zhou XJ, Andreeff M, Mohan C. Prevention of murine lupus nephritis by targeting multiple signaling axes and oxidative stress using a synthetic triterpenoid. Arthritis Rheumatol. 2014 Nov;66(11):3129-39. doi: 10.1002/art.38782. PubMed PMID: 25047252.
9: Walsh J, Jenkins RE, Wong M, Olayanju A, Powell H, Copple I, O'Neill PM, Goldring CE, Kitteringham NR, Park BK. Identification and quantification of the basal and inducible Nrf2-dependent proteomes in mouse liver: biochemical, pharmacological and toxicological implications. J Proteomics. 2014 Aug 28;108:171-87. doi: 10.1016/j.jprot.2014.05.007. Epub 2014 May 21. PubMed PMID: 24859727; PubMed Central PMCID: PMC4115266.
10: Choi SH, Kim BG, Robinson J, Fink S, Yan M, Sporn MB, Markowitz SD, Letterio JJ. Synthetic triterpenoid induces 15-PGDH expression and suppresses inflammation-driven colon carcinogenesis. J Clin Invest. 2014 Jun;124(6):2472-82. doi: 10.1172/JCI69672. Epub 2014 May 16. PubMed PMID: 24837432; PubMed Central PMCID: PMC4089461.

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